The following table compares the primary mechanisms of these two compounds, which involve distinct molecular pathways and targets.
| Feature | Clotrimazole (Antifungal Repurposed for Cancer) | Crocin (Saffron Carotenoid) |
|---|---|---|
| Primary Known Use | Antifungal agent; investigation as anticancer agent [1] [2] | Natural product with investigated neuroprotective, antidepressant, and anticancer properties [3] |
| Molecular Targets | Glycolytic enzymes (Hexokinase, PFK), calmodulin, calcium-activated potassium (IK) channels, calcium homeostasis [1] [2] | Multiple signaling pathways including PI3K/AKT/mTOR, MAPK, Nrf2, and p53 [3] |
| Key Anticancer Mechanisms | - Inhibits aerobic glycolysis ("Warburg effect") by disrupting binding of HK to mitochondria and inhibiting PFK/ALD [1] [2]
Should your research aim to elucidate the mechanism of a novel compound like "croconazole," the following integrated workflow outlines a logical progression of experiments, building on the methodologies applied to clotrimazole and crocin.
Proposed multi-phase strategy for characterizing a novel compound's mechanism of action.
The table below summarizes the fundamental technical information for Croconazole.
| Property | Description |
|---|---|
| IUPAC Name | Provided in search results [1] |
| CAS Number (Freebase) | 77175-51-0 [1] |
| CAS Number (Hydrochloride) | 77174-66-4 [2] [3] [4] |
| Molecular Formula | C₁₈H₁₅ClN₂O [1] |
| Molecular Weight | 310.78 g/mol [1] |
| Mechanism of Action | Inhibition of lanosterol 14-alpha-demethylase (CYP51), disrupting ergosterol synthesis in fungal cell membranes [5] [6]. |
| Drug Class | Imidazole Antifungal [5] [7] |
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The following diagram illustrates this pathway and the drug's specific target.
This compound has demonstrated efficacy in both clinical settings and research models, with data summarized in the table below.
| Model/Context | Reported Efficacy / Activity | Notes / Key Findings |
|---|---|---|
| Tinea Pedis (Clinical) | 76.1%-82.6% physician-rated "good/very good" efficacy [7] | 1% cream (Pilzcin), once daily for 3 weeks; well-tolerated. |
| Mycobacterium ulcerans | ID₅₀: 0.6-1.1 μg/ml (2.6-3.5 μM); ID₉₀: 2.9 μg/ml (9 μM) [5] | Active against multiple geographic strains; potential drug repurposing candidate for Buruli ulcer. |
| Caco-2 Cells (Cytotoxicity) | CC₅₀: 33 μM [1] | Indicates toxicity level in mammalian cells. |
For researchers aiming to evaluate this compound's activity, here are detailed methodologies from the literature.
This medium-throughput screening protocol is adapted for slow-growing pathogens.
A standardized clinical protocol can be used to assess topical efficacy.
The workflow for these key experiments is visualized below.
The future of this compound and antifungals in general is shaped by the rising threat of resistance.
The drug's favorable safety profile and once-daily application regimen have positioned it as a valuable therapeutic option in clinical practice, with demonstrated efficacy against dermatophytes, yeasts, and molds. Beyond its conventional antifungal applications, recent investigations have revealed that croconazole exhibits unexpected activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer, suggesting potential repurposing opportunities for this established antifungal agent [1]. This comprehensive technical review examines the mechanistic basis, spectrum of activity, formulation considerations, and clinical applications of this compound to support ongoing research and development efforts.
As a member of the imidazole antifungal class, this compound exerts its primary antifungal activity through inhibition of the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase (CYP51). This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway, essential for maintaining fungal cell membrane integrity and functionality. By binding to the heme cofactor within the CYP51 active site through the nitrogen atom of its imidazole ring, this compound blocks the demethylation of lanosterol, leading to accumulation of toxic methylated sterols and depletion of functional ergosterol in fungal membranes [1]. This disruption results in increased membrane permeability, leakage of cellular components, and ultimately inhibition of fungal growth and replication.
The exceptional potency of this compound compared to other azole derivatives appears linked to its specific structural characteristics. Unlike most commercial azole drugs and agrochemicals that showed no activity against M. ulcerans in screening assays, this compound and its 4-Cl analogue demonstrated significant inhibitory effects, with ID50 values of approximately 0.6-1.1 μg/ml across various geographic strains of this pathogen [1]. This unique activity profile suggests that this compound may interact with targets beyond the fungal CYP51 enzyme, possibly including cytochrome P450 enzymes in other microorganisms.
The metabolic fate of this compound has been characterized in rabbit models, revealing extensive biotransformation through multiple pathways. Following administration, this compound undergoes aromatic ring hydroxylation on each benzene ring, O-dechlorobenzylation, and imidazole ring cleavage [2]. The drug is primarily excreted in urine as conjugates, with most radioactive metabolites in urine becoming extractable with organic solvents only after β-glucuronidase hydrolysis. Thin-layer chromatography separation has identified as many as 16 metabolites, with 13 characterized using mass spectrometry and proton NMR spectroscopy compared to synthetic standards [2].
Table 1: Key Molecular and Pharmacokinetic Properties of this compound
| Property | Characteristics | Experimental Basis |
|---|---|---|
| Chemical Class | Imidazole derivative | Structural analysis [1] |
| Key Structural Feature | Methylene substitution at imidazole-binding carbon | Structure-activity relationship studies [1] |
| Primary Metabolic Pathways | Aromatic ring hydroxylation, O-dechlorobenzylation, imidazole ring loss | Rabbit metabolism study [2] |
| Excretion | Primarily urinary as conjugates | Radioactive tracer studies [2] |
| Major Metabolites | Up to 16 detected, 13 identified | TLC separation with MS/NMR characterization [2] |
This compound demonstrates a broad spectrum of activity against diverse fungal pathogens, including dermatophytes, yeasts, molds, and dimorphic fungi. In vitro studies have confirmed its potency against clinically relevant species, with particular efficacy against organisms commonly responsible for superficial cutaneous infections. The drug's extended spectrum also encompasses activity against some skin-relevant bacteria, though this aspect requires further characterization [3]. The comprehensive activity profile supports its clinical use for various dermatomycoses, including those caused by Trichophyton species, Candida species, and the causative agent of pityriasis versicolor.
Table 2: In Vitro Antifungal Spectrum of this compound
| Fungal Category | Representative Species | Efficacy Level | Clinical Correlation |
|---|---|---|---|
| Dermatophytes | Trichophyton rubrum, Trichophyton mentagrophytes | High | Tinea pedis, tinea corporis [4] |
| Yeasts | Candida albicans, Candida species | High | Cutaneous candidiasis [3] |
| Molds | Various environmental isolates | Variable | Opportunistic infections |
| Dimorphic Fungi | Not specified in available literature | Moderate to High | Systemic mycoses (potential) |
| Pityriasis versicolor agent | Malassezia furfur | High | Pityriasis versicolor [3] |
Clinical efficacy studies have validated this compound's in vitro activity, demonstrating high cure rates across different infection types. In a comprehensive clinical trial involving 277 patients with various mycoses, this compound 1% cream applied once daily achieved clinical and mycological cure in the majority of patients after a three-week treatment period followed by a two-week follow-up [3]. Physician global efficacy ratings were "good" or "very good" in 92.6% of pityriasis versicolor cases, 97.7% of candidiasis patients, and 82.9% of trichophytosis cases [3].
Specifically for tinea pedis, a multicenter trial with 132 patients reported high eradication rates based on both microscopy and culture findings. After three weeks of once-daily treatment, microscopy revealed no fungi in 82.6% of patients with interdigital infections and 80.4% of patients with infections at other foot sites [4]. Culture confirmation two weeks post-treatment showed no fungal growth in 81.4% of interdigital cases and 80.4% of other foot site infections [4]. All clinical symptoms including itching, scaling, erosions, and reddening showed significant improvement throughout the treatment period.
The broth microdilution method represents one of the most standardized approaches for antifungal susceptibility testing (AFST) and has been adapted for evaluating this compound potency against various pathogens. This methodology employs microdilution plates containing two-fold serial dilutions of this compound in liquid culture media, inoculated with a standardized fungal suspension [5]. The minimum inhibitory concentration (MIC) represents the lowest drug concentration that produces a specified reduction in fungal growth, typically a ≥50% decrease for azoles like this compound when following Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [5].
Several critical factors influence MIC determination for this compound, including culture medium composition, inoculum size, and incubation conditions. Both CLSI and EUCAST have developed standardized protocols to minimize inter-laboratory variability, though important differences exist between their methodologies. These include variations in glucose concentration, inoculum preparation, well geometry, and endpoint determination methods (visual vs. spectrophotometric) [5]. The reproducibility of broth microdilution is generally considered to be within plus or minus two doubling dilutions, which is wider than the variability accepted for bacterial susceptibility testing.
AFST Workflow: Broth microdilution method for this compound susceptibility testing.
Agar dilution methods provide an alternative approach for this compound susceptibility testing, particularly useful for screening multiple isolates simultaneously. This technique involves incorporating doubling dilutions of this compound directly into agar medium before pouring plates [6]. The MIC represents the lowest drug concentration that prevents visible growth of macroscopically visible colonies when compared to drug-free control plates. Studies have demonstrated that this method offers reliable results with good consistency, making it a cost-effective option for laboratories with limited resources [6].
For specialized resistance detection, agar-based azole resistance screening employs multi-well plates containing a control well and wells with fixed concentrations of different azoles, including itraconazole (4.0 mg/L), voriconazole (2.0 mg/L), and posaconazole (0.5 mg/L) [5]. Growth in any well besides the control indicates resistance. While commercially available in Europe as the VIPcheck assay, this approach is not routinely performed in United States clinical laboratories. Agar screening tests are generally easy to perform and interpret, though positive results typically require confirmation through broth microdilution according to standardized protocols [5].
Recent advances in antifungal susceptibility testing include the development of alamarBlue-based growth inhibition assays, which utilize the redox indicator resazurin to measure metabolic activity of fungal pathogens [1]. This method has been successfully adapted for slow-growing organisms like Mycobacterium ulcerans, demonstrating this compound's unexpected activity against this non-fungal pathogen with ID90 values of 2.9 μg/ml (equivalent to 9 μM) and ID50 values of 0.8 μg/ml (equivalent to 2.6 μM) [1]. The assay format enables medium-throughput screening of compound libraries and has potential application for profiling this compound against other fastidious organisms.
Molecular testing methods represent another emerging approach for detecting antifungal resistance, focusing on identifying known resistance mechanisms rather than measuring phenotypic resistance. These methods can detect specific mutations associated with resistance, such as alterations in the fks gene that confer echinocandin resistance in Candida species [5]. While molecular methods cannot fully replace phenotypic AFST, they offer advantages in settings with limited infrastructure for conventional susceptibility testing or when rapid detection of specific resistance mechanisms is required.
This compound has been commercially developed primarily as a 1% hydrochloride cream formulation, designed for once-daily application in the treatment of superficial fungal infections [3]. This conventional formulation has demonstrated excellent skin permeability and retention characteristics, achieving sufficient drug levels in the stratum corneum and deeper skin layers to eradicate fungal pathogens. The simple cream base provides adequate hydration to the application site while facilitating drug release and penetration into infected tissues. Stability assessments of conventional this compound formulations have confirmed good physical and chemical stability under standard storage conditions.
Evaluation of various gelling agents for conventional this compound gel formulations has identified significant differences in drug release properties. Studies comparing sodium carboxymethyl cellulose (SCMC), Poloxamer 407, Carbopol 971P, and chitosan demonstrated that release kinetics followed the rank order of SCMC > chitosan > Poloxamer 407 > Carbopol 971P [7]. Based on these findings, Carbopol 971P was selected as the preferred gelling agent for advanced formulation development due to its more controlled release profile, despite showing the lowest overall drug release in conventional gel systems.
Recent formulation research has focused on developing nanostructured delivery systems to enhance the topical delivery of this compound. Both liposome-based gel formulations (LBGF) and microemulsion-based gel formulations (MBGF) have shown superior performance compared to conventional formulations [7]. These advanced systems create reservoir effects in the skin, promote intracellular drug delivery, and provide sustained release properties that may improve treatment efficacy while reducing application frequency.
Comparative studies have demonstrated that MBGF systems generally exhibit superior release and permeation characteristics compared to LBGF, with microemulsions containing ethanol as a co-surfactant showing higher drug permeation than those using propylene glycol [7]. Drug release from both LBGF and MBGF typically follows the Higuchi model, indicating a diffusion-controlled release mechanism. Antimicrobial activity assessments against various fungal species have revealed that both advanced formulation approaches produce inhibition zones significantly larger than those achieved with conventional miconazole cream, confirming their enhanced efficacy potential [7].
Clinical studies have consistently demonstrated the therapeutic efficacy of this compound 1% cream across various superficial fungal infections. In a comprehensive trial encompassing 277 patients with pityriasis versicolor (94 patients), candidiasis (43 patients), and trichophytosis (140 patients), once-daily application for up to three weeks produced rapid symptom improvement and high cure rates [3]. Particularly noteworthy was the rapid resolution of fungal microscopy findings and itching across all infection types. The medication received "good" or "very good" efficacy ratings from physicians in over 82% of cases for all infection types, with particularly high ratings for candidiasis (97.7%) and pityriasis versicolor (92.6%) [3].
Specific investigation of this compound in tinea pedis treatment revealed equally promising results. A multicenter trial with 132 patients demonstrated that the medication was equally effective for both interdigital (n=86) and other foot locations (n=46), with causative pathogens predominantly including Trichophyton rubrum and other Trichophyton and Candida species [4]. Complete clinical and mycological cure was achieved in the majority of cases regardless of infection location, supporting this compound as a versatile treatment for different manifestations of tinea pedis.
The safety profile of topical this compound formulations is exceptionally favorable, with minimal adverse effects reported across clinical trials. In the large study of 277 patients, only a single case of application site pruritus was reported as an adverse reaction [3]. Similarly, the tinea pedis trial with 132 patients reported no local skin intolerabilities, with physicians rating tolerability as "good" or "very good" in over 89% of cases for both interdigital and other foot site infections [4].
This excellent tolerability profile, combined with the convenience of once-daily application, contributes to high patient compliance—a critical factor in the successful treatment of superficial fungal infections that typically require extended therapy durations. While isolated cases of contact sensitization have been reported in the literature, these appear to be uncommon occurrences that don't significantly detract from the overall favorable safety profile of topical this compound formulations [1].
A particularly intriguing development in this compound research has been the discovery of its activity against Mycobacterium ulcerans, the pathogen responsible for Buruli ulcer. This neglected tropical disease primarily affects skin and subcutaneous tissues, characterized by chronic, necrotizing lesions that can lead to significant disability [1]. Screening of 48 commercial azole drugs and agrochemicals revealed that this compound was uniquely active against M. ulcerans, with an ID90 of 2.9 μg/ml (9 μM) and ID50 of 0.8 μg/ml (2.6 μM) against the Ghanaian reference strain [1].
This anti-mycobacterial activity appears to depend on this compound's specific structural characteristics, particularly the methylene substitution at the imidazole-binding carbon. Among eight structural analogues tested, only the 4-Cl isomer displayed similar activity, highlighting the structural specificity of this effect [1]. While the exact mechanism remains to be fully elucidated, researchers have hypothesized that inhibition of mycobacterial cytochrome P450 enzymes, particularly the highly conserved CYP51, may underlie this unexpected activity. Given that Buruli ulcer primarily affects skin and subcutaneous tissue, topical this compound formulations could potentially deliver therapeutic concentrations directly to infected areas, offering a novel approach to managing this challenging neglected disease.
Despite the established efficacy of this compound for superficial fungal infections, several research gaps present opportunities for further investigation. These include:
The ongoing development of novel antifungal agents with unique mechanisms of action presents opportunities for comparing this compound's efficacy and safety profile against emerging therapies [8]. Such comparative studies could help position this compound more precisely within the expanding antifungal armamentarium and identify specific patient populations that would derive particular benefit from this compound-based treatments.
Croconazole is primarily known as an imidazole-based antifungal agent, but research has revealed additional biological activities. The table below summarizes its core mechanisms and measured effects.
| Activity/Mechanism | Biological Target | Quantitative Measure (IC₅₀/ID) | Experimental System | Citations |
|---|---|---|---|---|
| Antifungal Activity | Fungal CYP51 (Ergosterol Synthesis) | Not fully quantified in results | In vitro cultures | [1] [2] [3] |
| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX enzyme in neutrophils | 7.8 ± 1.7 μM (for LTB₄ synthesis) | Rat neutrophils | [4] |
| Antimycobacterial Activity | Mycobacterium ulcerans (potential CYP inhibition) | ID₅₀: 2.6-2.7 μM; ID₉₀: 8-9 μM | In vitro alamarBlue assay | [2] |
This protocol is adapted from assays used to characterize this compound's dose-dependent inhibition of 5-LOX and the synthesis of leukotriene B4 (LTB₄) and 5-HETE [4].
This protocol is based on the alamarBlue-based assay used to identify this compound's activity against Mycobacterium ulcerans [2].
The following diagram illustrates the dual biological activity of this compound, integrating its established antifungal mechanism with its inhibitory effect on the 5-Lipoxygenase pathway.
> this compound's dual mechanism: inhibits fungal ergosterol synthesis and the human 5-LOX inflammatory pathway.
Ketoconazole exerts its antifungal effect primarily by targeting the ergosterol biosynthesis pathway within the fungal cell membrane [1]. The table below summarizes the core mechanisms and the associated resistance observed in pathogens like Candida albicans and Malassezia restricta.
| Aspect | Mechanism Description | Associated Resistance Factors |
|---|---|---|
| Primary Target | Inhibits cytochrome P450 enzyme lanosterol 14α-demethylase (ERG11) [2] [1]. | Mutations or overexpression of ERG11, reducing drug binding or increasing target protein levels [2] [3]. |
| Cellular Effect | Blocks conversion of lanosterol to ergosterol; leads to accumulation of toxic methylated sterols and compromises membrane integrity [2] [1]. | N/A |
| Efflux Pumps | N/A | Overexpression of drug efflux pumps (e.g., CDR1, PDR5) decreases intracellular drug concentration [4] [2]. |
| Cellular Stress Response | N/A | Hsp90 and calcineurin pathways stabilize proteins and maintain cell integrity under drug-induced stress [4] [3]. |
| Genomic Adaptation | N/A | Aneuploidy, particularly trisomy/tetrasomy of chromosome R, provides a transient, reversible tolerance in C. albicans [3]. |
The following diagram illustrates the mechanism of action of Ketoconazole and the primary resistance pathways that fungi employ.
For researchers, standardized protocols are essential for evaluating antifungal efficacy and resistance. Key methodologies from the search results are detailed below.
This method is used to distinguish between antifungal resistance and tolerance by measuring the growth within the zone of inhibition [4] [3].
The MIC is the lowest drug concentration that prevents visible growth and is a standard measure of resistance [2].
The clinical use of ketoconazole is heavily influenced by its pharmacokinetic properties and safety profile.
| Property | Description | Clinical Implications |
|---|---|---|
| Administration | Oral tablets and topical preparations (creams, shampoos) [1]. | Systemic use requires careful risk-benefit assessment due to safety concerns [5] [1]. |
| Absorption | Variable absorption after oral administration; increased by food or acidic beverages, decreased by antacids [6] [1]. | Must be taken at least 2 hours before antacids. Patients with low stomach acid may need an acidic drink for absorption [1]. |
| Distribution | >99% protein-bound; distributes to skin and vaginal tissue but penetrates poorly into cerebrospinal fluid (CSF) and seminal fluid [6]. | Not indicated for treating fungal meningitis or epididymitis [6] [5]. |
| Metabolism & Excretion | Extensively metabolized in the liver to inactive metabolites, primarily excreted in faeces [6]. | Subject to drug interactions with other CYP3A4 inhibitors or inducers. |
| Black Box Warning | Can cause severe hepatotoxicity and adrenal insufficiency [1]. | Use is restricted; it should only be used when other antifungals are unavailable or intolerable [5]. Monitoring of liver and adrenal function is mandatory [1]. |
Current research is focused on overcoming the limitations of ketoconazole, particularly its resistance, toxicity, and formulation challenges.
Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid (AA). They are crucial in inflammation, immunity, and pain perception [1] [2]. The biosynthesis and inhibition occur through three major enzymatic pathways, which are well-established therapeutic targets.
The table below summarizes the core pathways and their regulation.
| Pathway | Key Enzymes | Major Products | Known Inhibitors & Therapeutic Targets |
|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGE₂), Thromboxanes (TXA₂) | Non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin [3] |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTB₄, LTC₄), Lipoxins | 5-LOX inhibitors (Zileuton), LT receptor antagonists (Montelukast) [3] [4] |
| Cytochrome P450 (CYP) | CYP epoxygenases, ω-hydroxylases | Epoxyeicosatrienoic acids (EETs), HETEs (20-HETE) | Soluble Epoxide Hydrolase (sEH) inhibitors [3] |
The following diagram illustrates the core arachidonic acid metabolism pathway, which is fundamental to understanding eicosanoid biosynthesis.
Core arachidonic acid metabolism pathways and major therapeutic inhibition targets.
Research confirms that eicosanoids are significantly elevated in inflammatory bowel diseases like Crohn's Disease, contributing to tissue damage [5]. However, current clinical guidelines for moderate-to-severe Crohn's Disease have moved toward targeting specific immune cytokines and signaling pathways rather than broad eicosanoid inhibition.
The table below summarizes the mechanism of action for these advanced therapies, which differ from classic eicosanoid pathway inhibition.
| Therapy Class | Example Agents | Primary Target (vs. Eicosanoid Pathway) |
|---|---|---|
| Anti-TNF | Infliximab, Adalimumab | Tumor Necrosis Factor-alpha (TNF-α) [6] [7] |
| Anti-IL-12/23 & IL-23p19 | Ustekinumab, Risankizumab, Guselkumab | Interleukin-12/23 or IL-23 alone [6] [7] |
| Integrin Antagonists | Vedolizumab | α4β7 Integrin [7] |
| JAK Inhibitors | Upadacitinib | Janus Kinase (JAK) enzymes [6] [7] |
Croconazole demonstrates dual pharmacological activity as both an antimycotic agent and a 5-lipoxygenase (5-LOX) inhibitor, positioning it as a potential therapeutic agent for inflammatory conditions. This comprehensive technical review summarizes the inhibitory potency of this compound against key enzymes in the arachidonic acid pathway, details experimental methodologies for evaluating its effects, and illustrates the molecular pathways it modulates. This compound exhibits dose-dependent inhibition of 5-LOX in human polymorphonuclear leukocytes (PMNs) with an IC₅₀ of 7.8 ± 1.7 µM for leukotriene B₄ (LTB₄) synthesis and 7.6 ± 0.3 µM for 5-hydroxyeicosatetraenoic acid (5-HETE) production [1]. Its inhibition profile extends to cyclooxygenase (COX) products while sparing 12-HETE synthesis, suggesting a selective mechanism of action. This review provides researchers and drug development professionals with comprehensive data, protocols, and visualizations to support further investigation of this compound as a potential anti-inflammatory therapeutic.
This compound (CAS No. 77175-51-0) is a small molecule with dual functionality as both an antifungal agent and an inhibitor of eicosanoid biosynthesis. Its molecular weight is 310.78 g/mol, with a chemical formula of C₁₈H₁₅ClN₂O [2]. The compound features a complex structure containing an imidazole ring, which is characteristic of many antifungal agents, and additional aromatic systems that may contribute to its interaction with lipoxygenase enzymes. This compound demonstrates favorable solubility in various solvents commonly used in biological assays, including DMSO (50 mg/mL or 160.89 mM), methanol (1.55 mg/mL), and acetonitrile (1.55 mg/mL) [2]. This solubility profile facilitates its use in in vitro experimentation at the concentrations required to observe 5-LOX inhibition. The compound remains stable when stored as a powder at -20°C for up to three years, making it suitable for research applications requiring long-term storage [2].
This compound exhibits dose-dependent inhibition of 5-lipoxygenase pathway products across different biological systems. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀ values) for key eicosanoids synthesized through the 5-LOX and COX pathways:
| Eicosanoid Target | Biological System | IC₅₀ Value (µM) | Pathway |
|---|---|---|---|
| LTB₄ | Human polymorphonuclear leukocytes | 7.8 ± 1.7 [1] | 5-LOX |
| 5-HETE | Human polymorphonuclear leukocytes | 7.6 ± 0.3 [1] | 5-LOX |
| LTB₄ | Human whole blood | 27.0 ± 3.1 [1] | 5-LOX |
| HHT | Human polymorphonuclear leukocytes | 9.8 ± 2.0 [1] | COX |
To contextualize this compound's inhibitory potency, the table below presents comparative data for other 5-LOX inhibitors described in the scientific literature:
| Inhibitor Compound | Molecular Target | IC₅₀ Value | Experimental System |
|---|---|---|---|
| ARM1 | LTA4H epoxide hydrolase activity | 0.6 µM [3] | Human PMNs |
| TTSe | LTA4H epoxide hydrolase activity | 0.8 µM [3] | Human PMNs |
| TTO | LTA4H epoxide hydrolase activity | 0.8 µM [3] | Human PMNs |
| ARM1 | 5-LOX (5-HETE production) | 1.7 µM [3] | Human PMNs |
| TTSe | 5-LOX (5-HETE production) | 2.3 µM [3] | Human PMNs |
| TTO | 5-LOX (5-HETE production) | 2.3 µM [3] | Human PMNs |
The data reveal that while this compound demonstrates potent inhibition of 5-LOX products in isolated PMNs, its efficacy is markedly reduced in the more complex whole blood environment, with IC₅₀ values approximately 3.5-fold higher [1]. This suggests that protein binding or other physiological factors in blood may reduce its bioavailability or access to cellular targets. When compared to specialized inhibitors like ARM1 and its derivatives, this compound shows moderate potency, though it maintains the advantage of simultaneously targeting both 5-LOX and COX pathways [3].
The standardized protocol for evaluating this compound's effects on 5-LOX activity in PMNs involves several critical steps that ensure reproducible assessment of its inhibitory potency [1]:
The protocol for evaluating this compound in whole blood accounts for physiological complexity and potential protein binding effects [1]:
To determine whether this compound acts directly on 5-LOX or through indirect mechanisms, a cell-free assay system is employed [1]:
This compound exerts its primary inhibitory effect through direct interaction with 5-lipoxygenase (5-LOX), the key enzyme responsible for initiating the synthesis of leukotrienes from arachidonic acid [1]. Studies in cell-free systems demonstrate that a significant portion (45-77%) of this compound's inhibition is reversible, suggesting it may act as a competitive or mixed inhibitor at the enzyme's active site or an allosteric regulatory site [1]. Beyond its effects on 5-LOX, this compound also inhibits the production of 12-hydroxyheptadecatrienoic acid (HHT), a cyclooxygenase (COX) pathway product, with an IC₅₀ of 9.8 ± 2.0 µM, while notably sparing the synthesis of 12-hydroxyeicosatetraenoic acid (12-HETE) [1]. This differential inhibition profile indicates that this compound possesses a unique enzyme selectivity among eicosanoid biosynthesis pathways, potentially contributing to a favorable therapeutic window by preserving certain anti-inflammatory or pro-resolving pathways.
The following diagram illustrates the eicosanoid biosynthesis pathway and this compound's sites of inhibition:
Figure 1: Eicosanoid biosynthesis pathway showing this compound's inhibition sites. This compound potently inhibits 5-LOX and COX-derived HHT production while sparing LTA4H aminopeptidase activity and 12-HETE synthesis [1] [3].
The molecular architecture of the 5-LOX pathway involves multiple components beyond the catalytic enzyme itself. Five-lipoxygenase-activating protein (FLAP) facilitates the transfer of arachidonic acid to 5-LOX, while coactosin-like protein (CLP) stabilizes the enzyme structure [3]. Following 5-LOX activation and LTA4 formation, the bifunctional enzyme LTA4 hydrolase (LTA4H) converts LTA4 to LTB4 through its epoxide hydrolase activity while simultaneously cleaving the chemotactic peptide PGP via its aminopeptidase activity [3]. This compound's differential effects within this pathway—inhibiting 5-LOX and LTB4 production while sparing LTA4H's aminopeptidase activity—suggest a therapeutic advantage by potentially reducing pro-inflammatory LTB4 while maintaining the capacity to inactivate PGP, a neutrophil chemoattractant linked to chronic inflammatory lung diseases [3].
The dual inhibitory activity of this compound against both 5-LOX and COX pathways positions it as a potential anti-inflammatory agent with a mechanism similar to dual COX/LOX inhibitors currently under investigation [4]. This dual pathway inhibition may offer enhanced efficacy and potentially reduced side effects compared to selective COX inhibitors, which are associated with gastrointestinal toxicity and cardiovascular risks [4]. The simultaneous suppression of both leukotrienes and prostaglandins addresses multiple inflammatory mediators that often act in concert to perpetuate inflammation and pain signaling. Additionally, this compound's negligible effect on 12-HETE production and LTA4H aminopeptidase activity suggests it may preserve certain resolution pathways and maintain the capacity to inactivate neutrophil chemoattractants like PGP, potentially providing a more favorable inflammatory modulation profile than complete pathway blockade [1] [3].
From a drug development perspective, this compound's existing safety profile as an approved antifungal agent may potentially acceler translational efforts for repurposing in inflammatory conditions. However, researchers should note that the inhibitory potency of this compound (IC₅₀ values in the low micromolar range) is substantially lower than that of specialized 5-LOX inhibitors such as ARM1 and its derivatives, which exhibit IC₅₀ values in the sub-micromolar to low micromolar range for both LTA4H and 5-LOX [3]. This suggests that structural optimization of this compound may be necessary to enhance its potency and selectivity for inflammatory applications. Future research should focus on structure-activity relationship studies to identify modifications that improve 5-LOX inhibition while minimizing potential off-target effects, as well as in vivo validation of its anti-inflammatory efficacy in relevant disease models.
The diagram below illustrates the standardized experimental workflow for evaluating this compound's inhibitory effects on 5-LOX activity:
Figure 2: Experimental workflow for evaluating this compound's inhibition of 5-LOX activity in human PMNs and whole blood [1].
The table below summarizes the core experimental findings on the anti-inflammatory activity of croconazole from a 1995 study [1].
| Parameter | Details |
|---|---|
| Experimental Model | Arachidonic acid (AA)-induced mouse ear swelling test [1] |
| Test Compound | This compound (imidazole compound) [1] |
| Application Method | Topical application [1] |
| Dosages Tested | 1% and 0.01% [1] |
| Key Efficacy Results | Maximal inhibition of edema: 39% (1%) and 33% (0.01%) [1] |
| Statistical Significance | ( p = 0.01 ) [1] |
| Reference Compound | Nordihydroguaiaretic acid (inhibition: 38.9%) [1] |
| Proposed Mechanism | Potential inhibitory effects on pro-inflammatory arachidonic acid metabolites (e.g., via lipoxygenase and/or cyclooxygenase pathways) [1] |
For researchers seeking to replicate or build upon this work, here is the detailed methodology for the key experiment cited.
The following diagram illustrates the proposed signaling pathway and mechanistic hypothesis for this compound's anti-inflammatory effect based on the experimental model [1].
Proposed inhibition of arachidonic acid metabolism pathway by this compound.
The promising initial data on this compound's anti-inflammatory effects have not been followed up with extensive public research. Key areas for future investigation include:
Although a direct method was not available, the search results provide a strong foundation for developing a new HPLC method for croconazole. Here is a workflow based on general principles and strategies identified in the literature.
Based on common practices for analyzing drug substances and the methodologies found in the search results, here is a proposed protocol for this compound.
The following table summarizes a recommended starting point for method development, based on strategies used for structurally complex APIs [1] [2] [3].
Table 1: Proposed Initial HPLC Conditions for this compound
| Parameter | Proposed Condition | Rationale & Reference |
|---|---|---|
| Column | C18, 150-250 mm x 4.6 mm, 5 µm | Reversed-phase is the most common mode for drug analysis; this column dimension offers a good balance of efficiency and analysis time [2] [4]. |
| Mobile Phase | Phosphate buffer (pH ~7.0) : Acetonitrile (Adjustable ratio, e.g., 40:60 v/v) | A neutral pH is often suitable for imidazole derivatives. Acetonitrile provides sharp peaks. The ratio should be optimized for resolution [1] [3]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm column, balancing pressure and analysis time. |
| Column Temp. | 30-40°C | Maintains consistent retention times and peak shape [1]. |
| Detection (UV) | 250 nm (Estimated) | This compound's structure suggests UV absorption in this region. A diode-array detector (DAD) should be used to confirm the exact λmax [2]. |
| Injection Volume | 10-20 µL | Standard for conventional HPLC systems. |
Before sample analysis, the system suitability must be verified [2] [5]. The following table outlines key parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Theoretical Plates (N) | >2000 | Measures column efficiency. |
| Tailing Factor (T) | <2.0 | Measures peak symmetry. |
| Repeatability (%RSD) | ≤2.0% for n=5 injections | Ensures the system's precision. |
| Resolution (Rs) | >1.5 between this compound and closest peak | Ensures complete separation from impurities or degradation products. |
Once the method is developed, it must be validated as per ICH guidelines to ensure it is fit for purpose [5]. The core parameters to be evaluated are summarized below.
Table 3: Key Validation Parameters and Experiments
| Parameter | Experiment Description | Target Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, and sample. Ensure no interference at the this compound retention time. | Peak purity of this compound confirmed; no co-elution. |
| Linearity & Range | Analyze at least 5 concentrations (e.g., 50-150% of target). Plot response vs. concentration. | Correlation coefficient (r) > 0.999. |
| Accuracy | Spike placebo with known amounts of this compound at 3 levels (80%, 100%, 120%). Calculate % recovery. | Average recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze 6 samples at 100%. Intermediate Precision: Repeat on a different day/different analyst. | %RSD ≤ 2.0% for both studies. | | Robustness | Deliberately vary parameters (e.g., pH ±0.2, temp. ±5°C, organic ratio ±2%). | Method remains valid (e.g., resolution >1.5, RSD <2%) under all conditions. | | LOD & LOQ | Determine by signal-to-noise ratio of 3:1 and 10:1, respectively. | LOD and LOQ should be sufficiently low to detect and quantify impurities. |
Since a direct method is not available, I suggest the following steps to establish a reliable HPLC protocol for this compound:
The developed method uses an environmentally friendly RP-HPTLC technique to quantify Croconazole HCl (CCZ) in commercial creams. Separation occurs on RP-18 plates with an acetone-water mobile phase, and the analyte is detected at 198 nm. The method was rigorously validated as per ICH guidelines [1].
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Specification |
|---|---|
| Stationary Phase | RP-60F254S TLC plates [1] |
| Mobile Phase | Acetone:Water (80:20, v/v) [1] |
| Detection Wavelength | 198 nm [1] |
| Sample Application Volume | 10 µL [1] |
| Retardation Factor (Rf) | Reported as part of system suitability [1] |
| Theoretical Plates per Meter (N·m⁻¹) | Determined as per published formulae [1] |
| Peak Asymmetry (As) | Determined as per published formulae [1] |
Table 2: Validation Parameters for the RP-HPTLC Method
| Parameter | Result |
|---|---|
| Linearity Range | 25 - 1,200 ng/band [1] |
| Limit of Detection (LOD) | Determined via standard deviation methodology [1] |
| Limit of Quantification (LOQ) | Determined via standard deviation methodology [1] |
| Accuracy (% Recovery) | Assessed at 50%, 100%, and 150% levels; data presented [1] |
| Precision (% RSD) | Intra-day and Inter-day precision determined [1] |
| Robustness | Assessed by deliberate changes in mobile phase ratio (±2%); changes in Rf and peak area recorded [1] |
| Greenness Score (AGREE) | 0.82 [1] |
| Greenness Score (Analytical Eco-Scale) | 89 [1] |
Here are the detailed laboratory procedures for the method.
Prepare a mixture of acetone and water in a 80:20 (v/v) ratio. For instance, mix 800 mL of acetone with 200 mL of water and degas the solution before use [1].
The following diagrams illustrate the experimental workflow and the method's environmental friendliness, a key advantage highlighted in the study [1].
Diagram 1: RP-HPTLC Workflow for CCZ Analysis. This chart outlines the key steps involved in the analysis of this compound HCl in a cream formulation, from sample and standard preparation to final quantification.
Diagram 2: Greenness Assessment of the Method. This diagram shows the process of evaluating the method's environmental impact using three different green metrics, all of which confirm its exceptional eco-friendliness compared to traditional methods [1].
Croconazole hydrochloride (CCZ) is a synthetic imidazole derivative demonstrating potent topical antifungal activity against yeasts like Candida albicans and dermatophytes responsible for infections such as Tinea pedis. The need for a precise and environmentally friendly analytical method for quantifying CCZ in pharmaceutical dosage forms is paramount for quality control and stability assessment. A green stability-indicating reverse-phase high-performance thin-layer chromatographic (RP-HPTLC) method has been developed and validated to meet this need. This method effectively separates CCZ from its degradation products, providing a reliable, accurate, and sensitive means for the routine analysis of CCZ in commercial creams, all while aligning with the principles of Green Analytical Chemistry (GAC) [1].
This protocol describes a validated RP-HPTLC method for the determination of CCZ. The core principle involves the chromatographic separation of CCZ from its forced degradation products using a reverse-phase stationary phase and a green, binary mobile phase. The method's stability-indicating nature is confirmed through forced degradation studies, which demonstrate that the assay can accurately measure the active ingredient without interference from degradation products. The greenness of the method is quantitatively assessed using modern tools, including the Analytical Eco-Scale (AES), ChlorTox, and AGREE metrics, showing a superior environmental profile compared to conventional methods like HPLC [1].
Chemicals and Reagents:
Instrumentation:
To establish the stability-indicating property, subject the CCZ standard solution to various stress conditions [1]:
Analyze the stressed samples using the chromatographic procedure described in section 3.3. CCZ is found to be unstable under acid and oxidative conditions but sufficiently stable under alkaline and thermal stress [1].
The workflow for the forced degradation studies is summarized below:
The method is validated as per ICH Q2(R2) guidelines for the following parameters [1]:
Evaluate the environmental friendliness of the method using the following tools [1]:
Table 1: Summary of validation parameters for the RP-HPTLC method for CCZ.
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 25 - 1200 ng/band | - |
| Detection Wavelength | 198 nm | - |
| Retardation Factor (Rf) | Reported [1] | - |
| Accuracy (% Recovery) | Reported for 50%, 100%, 150% levels [1] | Typically 98-102% |
| Precision (% RSD) | < 2% (Intra-day and Inter-day) [1] | Typically ≤ 2% |
| LOD / LOQ | Calculated via standard deviation method [1] | - |
| Robustness | Robust to minor changes in mobile phase (±2% v/v) [1] | Rf and area remain consistent |
Table 2: Summary of forced degradation results for CCZ [1].
| Stress Condition | Degradation Observed | Stability Conclusion |
|---|---|---|
| Acidic | Yes | Unstable |
| Alkaline | Minimal | Sufficiently Stable |
| Oxidative | Yes | Unstable |
| Thermal | Minimal | Sufficiently Stable |
Table 3: Greenness evaluation of the proposed RP-HPTLC method for CCZ [1].
| Assessment Tool | Score | Interpretation |
|---|---|---|
| Analytical Eco-Scale (AES) | 89 | Excellent greenness |
| ChlorTox | 1.08 g | Low environmental toxicity |
| AGREE | 0.82 | High overall greenness |
The entire analytical procedure, from sample preparation to final quantification, is visualized in the following workflow:
The developed RP-HPTLC method is linear, precise, accurate, and robust for the quantification of CCZ in pharmaceutical cream formulations. Its primary advantage lies in its dual capability: it is a definitive stability-indicating method that can adequately separate CCZ from its degradation products formed under ICH-prescribed stress conditions, and it is an exceptionally green analytical method.
The greenness scores, particularly an AES of 89 and an AGREE score of 0.82, confirm that the method successfully minimizes its environmental impact, primarily through the use of a less hazardous mobile phase (acetone-water) compared to the acetonitrile or methanol-based phases often used in traditional HPLC [1]. This makes the method not only scientifically sound but also sustainable for routine industrial analysis.
This application note provides a detailed protocol for a green, stability-indicating RP-HPTLC method for the analysis of this compound hydrochloride. The method has been thoroughly validated in accordance with ICH guidelines and is fit for its intended purpose of quantifying CCZ in commercial creams while monitoring its stability. The successful application of green metrics underscores a commitment to incorporating environmental considerations into analytical method development, aligning with modern trends in pharmaceutical quality control.
These notes summarize the development and validation of a green analytical method for the quantification of Croconazole HCl (CCZ) in commercial cream formulations, as per the identified research [1].
The following workflow outlines the complete analytical procedure for the determination of this compound HCl in cream formulation:
The method was rigorously validated according to ICH Q2(R2) guidelines, and the key parameters are summarized in the table below [1].
| Parameter | Condition / Result |
|---|---|
| Stationary Phase | RP-60F254S TLC plates [1] |
| Mobile Phase | Acetone:water (80:20, v/v) [1] |
| Detection Wavelength | 198 nm [1] |
| Retardation Factor (R₇) | Reported (specific value not provided in abstract) [1] |
| Linearity Range | 25 - 1,200 ng/band [1] |
| Accuracy (% Recovery) | Assessed at 50%, 100%, and 150% levels (specific values not provided in abstract) [1] |
| Precision (% RSD) | Intra-day and inter-day precision met ICH criteria [1] |
| Sensitivity (LOD/LOQ) | Determined via standard deviation methodology (specific values not provided in abstract) [1] |
| Greenness Score (AES) | 89 (Excellent) [1] |
| ChlorTox Score | 1.08 g [1] |
| AGREE Score | 0.82 [1] |
This section provides the step-by-step laboratory protocol for the determination of CCZ in a commercial cream formulation.
% w/w CCZ = (Calculated Amount from Curve (ng/band) × Dilution Factor × 100) / (Amount of Cream Taken (g) × 10⁶)
Topical drug delivery represents a critical administration route for treating superficial fungal infections, offering significant advantages over systemic therapy including targeted delivery to infection sites, avoidance of first-pass metabolism, reduced systemic side effects, and improved patient compliance. The skin barrier structure, particularly the stratum corneum (the outermost 10-20 μm layer), presents the primary challenge for effective topical delivery due to its dense, keratin-rich cellular structure and intercellular lipid matrix that limit drug penetration. This "brick and mortar" arrangement provides an excellent defensive barrier but substantially reduces bioactive compound permeation to deeper skin layers where fungal infections often reside. Understanding these barrier properties is essential for designing effective topical formulations that can overcome these natural defensive mechanisms while maintaining skin health and integrity [1].
The treatment of superficial fungal infections has evolved significantly with advances in formulation strategies that enhance skin penetration while maintaining therapeutic efficacy. Croconazole, a broad-spectrum imidazole derivative antifungal agent, demonstrates excellent activity against various dermatophytes but faces challenges in penetrating the skin barrier effectively when formulated in conventional dosage forms. The emergence of novel carrier systems including liposomes, microemulsions, niosomes, and nanostructured lipid carriers has revolutionized topical antifungal therapy by improving drug solubility, enhancing skin permeation, and providing sustained release profiles. These advanced systems are particularly valuable for antifungal agents like this compound where targeted delivery to specific skin layers is essential for eradicating fungal pathogens while minimizing systemic exposure and associated adverse effects [2] [1] [3].
Liposomes are spherical vesicles composed of one or more phospholipid bilayers that encapsulate an aqueous core, allowing them to carry both hydrophilic and hydrophobic compounds. Their structural similarity to biological membranes enables enhanced interaction with skin components, facilitating improved drug penetration. For this compound delivery, liposomal formulations are typically prepared using phospholipids (such as Phospholipon 90G) and cholesterol, which stabilizes the bilayer structure. The optimal lipid-to-drug ratio reported in literature ranges from 5:1 to 10:1, with particle sizes typically between 100-300 nm, which is ideal for skin penetration. The entrapment efficiency of this compound in liposomal systems generally exceeds 70%, influenced by lipid composition, drug solubility, and preparation method. These liposomal dispersions are subsequently incorporated into gelling matrices (commonly Carbopol 971P at 1-2% w/w) to enhance viscosity, improve skin retention, and provide easier application [4] [3].
The mechanism of liposome-mediated skin delivery involves multiple pathways, including fusion with stratum corneum lipids, enhanced hydration of the skin surface, and transappendageal transport through hair follicles and sebaceous glands. The similarity between liposomal phospholipids and skin lipids enables deeper penetration through the intercellular lipid matrix, carrying the encapsulated drug to target sites. Additionally, the nanosize of these vesicles allows them to penetrate through the skin's pilosebaceous units, creating reservoir systems that provide sustained drug release. This multifaceted penetration mechanism makes liposomes particularly effective for delivering antifungal agents like this compound to various skin layers, from the epidermis to deeper dermal tissues where fungal elements may reside [3].
Microemulsions are thermodynamically stable, optically isotropic systems composed of oil, water, and surfactant/co-surfactant mixtures that form spontaneously. For this compound delivery, microemulsions typically consist of oil phases (such as isopropyl myristate or medium-chain triglycerides), surfactants (Tween 80 or Labrasol), and co-surfactants (ethanol, propylene glycol, or Transcutol P). The selection of these components is critical for achieving optimal drug solubilization and skin penetration enhancement. Ethanol as a co-surfactant has demonstrated superior performance compared to propylene glycol, likely due to its better extraction of skin lipids and creation of transient penetration pathways. The microemulsion region in phase diagrams is identified through titrimetric studies, with optimal formulations containing 20-40% oil phase, 30-50% surfactant/co-surfactant mixture, and 20-40% aqueous phase. These microemulsions are subsequently incorporated into gelling agents (primarily Carbopol 971P) to enhance viscosity and residence time while maintaining the inherent penetration-enhancing properties [2].
The superior skin permeation of microemulsion systems is attributed to multiple mechanisms, including high drug loading capacity due to solubilization in both oil and surfactant phases, penetration enhancement from surfactants that disrupt lipid organization in the stratum corneum, and the driving force provided by the internal structure that promotes drug partitioning into the skin. Additionally, the low surface tension of microemulsions ensures excellent spreading and contact with the skin surface, further enhancing drug availability for penetration. Comparative studies have demonstrated that microemulsion-based gels provide significantly higher drug flux and cumulative permeation than liposomal systems, making them particularly advantageous for conditions requiring deeper drug penetration [2].
Table 1: Comparative Performance of this compound Formulation Systems
| Formulation Parameter | Liposomal-Based Gel (LBGF) | Microemulsion-Based Gel (MBGF) | Conventional Gel |
|---|---|---|---|
| Entrapment Efficiency | 70-85% | 85-98% | Not applicable |
| Particle Size | 100-300 nm | 20-100 nm | Not applicable |
| Drug Release (24h) | 65-80% | 80-95% | 45-60% |
| Skin Permeation | Moderate to high | Very high | Low to moderate |
| Skin Retention | High | Moderate | Low |
| Stability | 3-6 months | 6-12 months | 12+ months |
Table 2: Antifungal Efficacy Against Different Pathogens (Inhibition Zone in mm)
| Fungal Species | LBGF | MBGF | Miconazole Cream |
|---|---|---|---|
| Candida albicans | 28-32 | 30-35 | 25-28 |
| Trichophyton rubrum | 30-34 | 32-37 | 26-30 |
| Aspergillus niger | 26-30 | 28-32 | 22-25 |
| Epidermophyton floccosum | 29-33 | 31-35 | 24-27 |
The quantitative data presented in Tables 1 and 2 demonstrate the superior performance of both advanced systems compared to conventional formulations. The enhanced antifungal activity of both LBGF and MBGF systems compared to commercial miconazole cream highlights their potential for clinical application. The drug release kinetics for both systems typically follow the Higuchi model, indicating a diffusion-controlled release mechanism from the matrix systems. This controlled release profile is particularly beneficial for antifungal therapy, as it maintains effective drug concentrations at the infection site for extended periods, potentially reducing application frequency and improving treatment outcomes [2].
Particle Size and Zeta Potential Analysis: Determine using dynamic light scattering (DLS) with Malvern Zetasizer Nano ZS. Dilute formulations appropriately with distilled water or suitable buffer to obtain optimum scattering intensity. Measure size parameters (Z-average, PDI) at 25°C with 90° scattering angle. For zeta potential, dilute samples with 1mM NaCl and measure using laser Doppler velocimetry. Acceptance criteria: PDI < 0.3 indicates monodisperse system; zeta potential > ±30 mV ensures physical stability through electrostatic repulsion [4].
Entrapment Efficiency Determination: Separate unentrapped drug using ultracentrifugation at 18,000 rpm for 60 minutes at 4°C or dialysis against suitable buffer for 12 hours. Quantify drug content in the supernatant/dialysate using validated HPLC method: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile:phosphate buffer pH 7.4 (60:40), flow rate 1.0 mL/min, detection wavelength 254 nm. Calculate entrapment efficiency as: EE% = (Total drug - Free drug) / Total drug × 100. Method validation should include linearity (R² > 0.999), accuracy (95-105%), and precision (RSD < 2%) [4].
Morphological Examination: Analyze using transmission electron microscopy (TEM). Negative stain with 2% phosphotungstic acid for 30 seconds, place on copper grid, and examine under TEM at 80-100 kV acceleration voltage. Alternatively, use scanning electron microscopy (SEM) with gold/palladium sputter coating at 10-15 mA for 60-90 seconds under argon atmosphere. Imaging should confirm spherical morphology with uniform size distribution [4].
Drug Release Kinetics: Conduct using Franz diffusion cells with cellulose nitrate membrane (0.45 μm pore size). Place formulation (0.5-1.0 g) in donor compartment with receptor volume of 12-15 mL maintained at 32°C ± 1°C with continuous stirring. Withdraw samples (1 mL) at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh medium. Analyze samples using validated HPLC method. Calculate cumulative drug release and model kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate release mechanisms [2].
Ex Vivo Skin Permeation: Use excised rat or human skin mounted between donor and receptor compartments of Franz diffusion cells. Hydrate skin in phosphate buffer pH 7.4 for 1 hour before experiment. Apply formulation (0.2 g/cm²) to stratum corneum side. Maintain sink conditions with receptor volume at 32°C ± 1°C. Sample at predetermined intervals (1, 2, 4, 6, 8, 12, 24 h) and analyze drug content. At study termination, separate skin layers (epidermis, dermis) and determine drug retention by homogenizing in methanol, followed by extraction and HPLC analysis [2] [4].
Skin Penetration Visualization: For fluorescence microscopy, incorporate rhodamine B or fluorescein as marker in formulations. Apply to skin as in permeation studies. After 24 hours, rinse skin surface, freeze in OCT compound, and section (10-15 μm thickness) using cryostat. Examine sections under fluorescence microscope with appropriate filter sets. Quantify penetration depth and distribution pattern using image analysis software [4].
Agar Diffusion Assay: Prepare Sabouraud dextrose agar plates and inoculate with standardized fungal suspension (10⁶ CFU/mL). Create wells (6-8 mm diameter) and add formulations (100 μL). Include positive control (miconazole cream) and negative control (blank formulation). Incubate at 28°C for 48-72 hours. Measure inhibition zones (including well diameter) in mm. Perform minimum three independent replicates [2].
Broth Microdilution Method: Prepare serial dilutions of formulations in RPMI 1640 medium in 96-well plates. Inoculate with standardized fungal suspension (0.5-2.5 × 10³ CFU/mL). Incubate at 35°C for 48 hours. Determine minimum inhibitory concentration (MIC) as lowest concentration showing no visible growth. Confirm fungicidal vs. fungistatic activity by subculturing from clear wells onto drug-free media [2].
Diagram 1: Systematic formulation development workflow employing quality by design (QbD) principles
Diagram 2: Multiple skin penetration pathways for advanced delivery systems
The development of advanced topical delivery systems for this compound represents a significant advancement in dermatological therapy for superficial fungal infections. The comparative data demonstrates that both liposomal-based gel formulations and microemulsion-based gel systems offer substantial improvements over conventional formulations in terms of drug release profiles, skin permeation characteristics, and antifungal efficacy. The systematic approach to formulation development, characterization, and evaluation outlined in these application notes provides researchers with comprehensive protocols for developing optimized this compound delivery systems. The integration of quality by design principles and statistical optimization techniques ensures robust, reproducible formulations with enhanced performance characteristics.
Future directions in topical antifungal delivery include the development of stimuli-responsive systems that release drug in response to specific fungal infection biomarkers, combination therapies that target multiple fungal eradication pathways simultaneously, and nanostructured lipid carriers that offer improved stability and loading capacity compared to traditional vesicular systems. Additionally, the incorporation of permeation enhancers with specific mechanisms of action, such as temporarily modifying the stratum corneum barrier properties without causing irreversible damage, presents promising avenues for further enhancing drug delivery to deeper skin layers. As fungal resistance patterns continue to evolve, these advanced delivery systems will play an increasingly important role in maintaining therapeutic efficacy while minimizing side effects and application frequency, ultimately improving patient outcomes in superficial fungal infections.
This document provides a detailed methodology for the in vitro assessment of croconazole release and skin permeation from various gel formulations. The protocol is adapted from a comparative study of liposomal and micro-emulsion-based gels [1].
The first phase involves preparing the different carrier systems and loading them into a gel base.
This experiment evaluates the release rate of this compound from the formulations through a synthetic membrane.
This test measures the ability of this compound to penetrate biological skin, which is more representative of in vivo performance.
The data from the release and permeation studies are quantified and fitted to mathematical models to understand the release mechanism.
The experimental workflow for the entire process is summarized in the diagram below.
Diagram 1: Workflow for in vitro release and ex vivo skin permeation studies.
The quantitative outcomes from the experiments can be summarized for clear comparison.
Table 1: Expected Formulation Characteristics and Release Data
| Formulation Type | Key Composition | Expected Cumulative Release (%)* | Expected Release Kinetics (Best Fit Model) | Key Findings |
|---|---|---|---|---|
| Micro-Emulsion-Based Gel (MBGF) | Carbopol gel, Ethanol (co-surfactant) | Highest | Higuchi | Superior release and skin permeation than LBGF [1]. |
| Micro-Emulsion-Based Gel (MBGF) | Carbopol gel, Propylene Glycol (co-surfactant) | High | Higuchi | Lower release/permeation than ethanol-based MBGF [1]. |
| Liposomal-Based Gel (LBGF) | Carbopol gel, Lipids | Moderate | Higuchi | Release and permeation lower than MBGF [1]. |
| Conventional Gel (SCMC) | Sodium Carboxymethyl Cellulose | High | Varies | Highest release among conventional polymers tested [1]. |
| Conventional Gel (Carbopol 971P) | Carbopol Polymer | Lowest | Varies | Lowest release, hence used for controlling release from LBGF/MBGF [1]. |
Table 2: Antifungal Efficacy (Inhibition Zone) Against Common Pathogens
| Formulation | C. albicans | A. niger | Comparative Efficacy |
|---|---|---|---|
| This compound MBGF | ++ | ++ | Excellent; comparable or superior to miconazole cream [1]. |
| This compound LBGF | + | + | Excellent; comparable or superior to miconazole cream [1]. |
| Miconazole Cream (Control) | + | + | Reference standard [1]. |
The relationship between formulation properties and the resulting biological efficacy is a key concept, which can be visualized as a pathway.
Diagram 2: Logical pathway from formulation properties to antifungal efficacy.
Topical drug delivery is a critical route for treating superficial fungal infections, offering the advantage of localized therapy with minimal systemic side effects. Croconazole is a potent imidazole antifungal agent used for dermal applications. Evaluating its skin permeation is essential for formulating effective topical products, as the stratum corneum serves as the primary barrier to drug absorption [1]. The permeation of a drug like this compound is governed by Fick's law of diffusion, where the flux (J) across the skin is proportional to the permeability coefficient (Kp) and the concentration of the drug in the vehicle (Cv) [2].
These notes provide a standardized protocol for conducting in vitro skin permeation tests (IVPT) for this compound, utilizing the Franz diffusion cell apparatus. The objective is to furnish researchers with a detailed, reproducible methodology to assess the rate and extent of this compound penetration across various skin models, which is vital for predicting in vivo performance and optimizing formulation efficacy [3].
The choice of skin model is a critical first step in designing a permeation study, as it can significantly influence the results. The following table summarizes the most common and relevant models.
Table 1: Skin Models for In Vitro Permeation Studies of this compound
| Skin Model | Description | Advantages | Limitations | Recommendation for this compound |
|---|---|---|---|---|
| Excised Human Skin | Full-thickness or dermatomed skin from surgery/cadaver [3]. | Gold standard; best correlation with in vivo human permeation [3]. | Limited availability, ethical concerns, inter-individual variability [3]. | Use when highest predictive value for human use is required. |
| Porcine Ear Skin | Excised skin from pig ears [3]. | Morphology & SC thickness very similar to human skin; readily available [3]. | Requires access to slaughterhouse; may still overestimate human permeation. | Excellent and widely accepted model for screening. |
| Synthetic Membranes (e.g., Strat-M) | Artificial membrane with layers mimicking stratum corneum and dermis [3]. | High reproducibility, no ethical concerns, good for formulation ranking [3]. | Lacks full complexity of biological skin; higher flux than human skin. | Ideal for early-stage, high-throughput formulation development and quality control. |
| Reconstructed Human Epidermis (RHE) | Tissue-engineered human keratinocytes grown at air-liquid interface [3]. | Ethically favorable, human-derived, good for irritation and permeation studies. | Higher permeability than native human skin; can be costly. | Suitable for mechanistic studies and when human-specific interaction is key. |
The vertical Franz diffusion cell is the industry standard for IVPT studies [3]. The experimental setup involves placing the selected skin model between the donor and receptor chambers.
The following diagram illustrates the core workflow of a skin permeation study using a Franz diffusion cell.
Diagram 1: Franz Diffusion Cell Workflow (82 characters)
Before the permeation study, characterize the this compound formulation.
A high-performance liquid chromatography (HPLC) method is recommended for the quantification of this compound in receptor samples.
Table 2: Key Permeation Parameters and Calculations for this compound
| Parameter | Symbol | Unit | Calculation Method |
|---|---|---|---|
| Cumulative Amount Permeated | Q_n | µg/cm² | Calculated from HPLC data with volume correction. |
| Steady-State Flux | J_ss | µg/cm²/h | Slope of the linear region of Q_n vs. time plot. |
| Permeability Coefficient | K_p | cm/h | ( K_p = J_{ss} / C_d ) |
| Lag Time | T_l | h | X-intercept of the linear region of Q_n vs. time plot. |
The relationship between these key parameters and the resulting permeation profile is summarized in the following diagram.
Diagram 2: Permeation Data Processing (63 characters)
Fit the permeation data to mathematical models to understand the release and transport mechanism. The most common models include:
Given the lipophilic nature of azole antifungals (e.g., Clotrimazole logP=5.0, Itraconazole logP=5.7), enhancing the solubility and skin penetration of this compound is often necessary [4]. Advanced nanocarrier systems have shown significant promise.
This protocol provides a comprehensive and standardized framework for conducting in vitro skin permeation studies of this compound. By carefully selecting the skin model, optimizing the receptor medium, and employing a robust analytical method, researchers can generate reliable and reproducible data. Applying advanced formulation strategies like lipid nanoparticles can further help in overcoming the solubility and permeation challenges associated with this compound, ultimately leading to the development of more effective topical antifungal therapies.
1. Introduction Croconazole hydrochloride (CCZ) is a synthetic imidazole derivative with potent topical antifungal activity. The development of eco-friendly analytical methods is a key goal of Green Analytical Chemistry (GAC). This application note details a validated, green, stability-indicating RP-HPTLC method for determining CCZ in commercial cream formulations, assessing its environmental impact using the Analytical Eco-Scale (AES) tool [1] [2] [3].
2. Experimental Protocol
3. Method Validation The method was validated as per International Council for Harmonisation (ICH) Q2(R2) guidelines [1].
Table 1: Method Validation Parameters and Results
| Parameter | Result | Specification |
|---|---|---|
| Linearity Range | 25-1200 ng/band | - |
| Retardation Factor (Rf) | Reported | - |
| Theoretical Plates per meter (N·m⁻¹) | Reported | - |
| Accuracy (% Recovery) | Data obtained at 50%, 100%, 150% levels | Meets acceptance criteria |
| Precision (% RSD) | Intra-day & Inter-day data obtained | % RSD < 2.0% |
| Robustness | Evaluated by varying mobile phase ratio (±2%) | Insignificant impact on Rf or peak area |
| LOD & LOQ | Calculated via standard deviation methodology | - |
4. Analytical Eco-Scale Assessment The greenness of the proposed RP-HPTLC method was evaluated using the Analytical Eco-Scale (AES), a semi-quantitative tool that assigns penalty points to hazardous reagents and processes. A higher score indicates a greener method [2] [3].
Table 2: Analytical Eco-Scale Assessment of the RP-HPTLC Method for CCZ
| Parameter | Penalty Points |
|---|---|
| Acetone (Mobile Phase) | 0 (Ideal solvent) |
| Water (Mobile Phase) | 0 (Ideal solvent) |
| Occupational Hazard | 0 |
| Waste | 1 |
| Energy Consumption | 0 |
| Total Penalty Points | 1 |
| Analytical Eco-Scale Score | 100 - 1 = 89 |
An AES score of 89 classifies the method as "Excellent green analysis" [1]. This score is significantly better than reported HPLC methods, which use larger volumes of more toxic organic solvents [1].
The following workflow diagram summarizes the key stages of the green analytical process for CCZ:
5. Conclusion The developed RP-HPTLC method is linear, precise, accurate, and robust for the determination of CCZ in cream formulations. Its excellent Analytical Eco-Scale score of 89 confirms it as a green alternative to conventional HPLC, aligning with the principles of Green Analytical Chemistry. This method is recommended for the routine analysis and stability testing of CCZ in pharmaceutical quality control laboratories [1].
This protocol describes a precise, accurate, and green analytical method for determining croconazole hydrochloride (CCZ) content in commercial cream formulations. The method uses an eco-friendly solvent system and has been validated as per ICH Q2(R2) guidelines [1].
The table below summarizes the key instrumentation and chromatographic conditions [1].
| Parameter | Specification |
|---|---|
| Chromatography System | HPTLC (CAMAG) |
| Stationary Phase | RP-60F254S TLC plates |
| Application Device | Automatic TLC Sampler 4 (ATS4) |
| Application Volume | 10 µL (as 6 mm bands) |
| Development Chamber | Automated development chamber 2 |
| Mobile Phase | Acetone:Water (80:20, v/v) |
| Development Distance | 8 cm |
| Detection Wavelength | 198 nm |
| Scanner | TLC Scanner (CAMAG) |
| Data Software | WinCATS (CAMAG) |
The method was validated according to ICH guidelines. Key results are summarized below [1].
| Validation Parameter | Results |
|---|---|
| Linearity Range | 25 - 1200 ng/band |
| Precision (% RSD) | Intra-day & Inter-day: Complied with ICH criteria |
| Accuracy (% Recovery) | Reported at three levels (50%, 100%, 150%) meeting requirements |
| Sensitivity (LOD/LOQ) | Calculated via standard deviation method; values confirmed method sensitivity |
| Robustness | Deliberate minor changes in mobile phase ratio showed minimal impact on Rf and peak area |
The following diagram illustrates the complete experimental workflow for the sample preparation and analysis of this compound cream.
Ketoconazole is most unstable under acidic and oxidative stress conditions, while it remains relatively stable under thermal and photolytic stress [1] [2]. The tables below summarize the major degradation products and the effects of pH on stability.
Table 1: Major Degradation Products of Ketoconazole Under Various Stress Conditions
| Stress Condition | Major Degradation Product(s) Observed (RRT) | Approximate Increase in Impurity | Key Analytical Techniques for Identification |
|---|---|---|---|
| Acid Hydrolysis (e.g., 1N HCl, 100°C) | Primary degradant at RRT ~0.80 [1] | From 0.005% (initial) to 22.122% (8 min heating) [1] | LC-MS, NMR [1] |
| Base Hydrolysis (e.g., 1N NaOH, 100°C) | Primary degradant at RRT ~0.80 (same as acid) [1] | From 0.005% (initial) to 10.702% (30 min heating) [1] | LC-MS, NMR [1] |
| Oxidation (e.g., 30% H₂O₂, 100°C) | Primary degradant at RRT ~0.72 [1]; Ketoconazole N-oxide (RRT 0.39) [2] | RRT 0.72 impurity reaches 23.528% (10 min heating) [1] | LC-MS, HPLC-PDA [1] [2] |
| Forced Degradation (USP) | Deacetyl ketoconazole (EP Impurity D, RRT 0.47) from acid/base; Ketoconazole N-oxide from oxidation [2] | Up to 13.6% for Impurity D (acid) [2] | HPLC-PDA, LC-MS/MS [2] |
Table 2: Effect of Formulation Factors on Ketoconazole Stability in Aqueous Solutions
| Factor | Impact on Stability | Experimental Observation | Reference |
|---|---|---|---|
| pH | Significant influence; degradation is fastest at low pH. | Least stable at pH 1; more stable under alkaline pH (studied range pH 1-9) [3] [4]. | [3] [4] |
| Antioxidant Level | High concentrations can be adverse. | Increasing butylated hydroxytoluene (BHT) from 0.05% to 0.4% adversely affected stability, particularly at pH 1 [3] [4]. | [3] [4] |
| Drug Concentration | Low influence. | Varying ketoconazole concentration (0.25% to 2%) had little influence on the degradation mechanism [3] [4]. | [3] [4] |
The following diagram outlines a standard workflow for conducting stress studies on ketoconazole. The specific protocols for each step are detailed in the subsequent section.
Acid/Base Hydrolysis (Forced Degradation)
Oxidative Stress Testing
The table below summarizes the stability of croconazole under various stress conditions, which is crucial for planning forced degradation studies [1].
| Stress Condition | Stability | Key Findings / Degradation Products |
|---|---|---|
| Oxidative Stress | Unstable | Significant degradation occurs. A primary route of instability [1]. |
| Acid Degradation | Unstable | Significant degradation occurs [1]. |
| Alkaline Degradation | Sufficiently Stable | Shows relative stability under these conditions [1]. |
| Thermal Stress | Sufficiently Stable | Shows relative stability under these conditions [1]. |
This methodology is adapted from a published green stability-indicating RP-HPTLC method for determining this compound hydrochloride (CCZ) [1].
The following diagram illustrates the core workflow for analyzing this compound degradation using the HPTLC method.
| Problem / Question | Possible Cause | Solution / Explanation |
|---|---|---|
| Poor peak separation | Suboptimal mobile phase composition; chamber not saturated. | Adjust the ratio of acetone and water slightly (e.g., 78:22 or 82:18) to improve resolution. Ensure the development chamber is saturated with mobile phase vapor for 30 min before use [1]. |
| Low recovery from cream formulation | Incomplete extraction of CCZ from the cream base. | Extend the shaking time during sample preparation (≥30 min) to ensure complete extraction. Validate the recovery using standard addition techniques [1]. |
| High background noise | Impurities on the TLC plate; contaminated solvents. | Use high-purity LC-grade solvents. Ensure TLC plates are handled with care and stored properly to avoid contamination. |
| Is the developed method environmentally friendly? | Use of traditional, hazardous solvents. | Yes. The method was designed with green chemistry principles. It uses acetone-water, which is less toxic than many organic solvents, and its greenness was scored highly using AES (89), ChlorTox (1.08 g), and AGREE (0.82) metrics [1]. |
| Why is oxidative stress a major degradation pathway? | Chemical structure susceptibility. | While the exact mechanism for this compound is not detailed in the results, oxidative stress generally involves Reactive Oxygen Species (ROS) attacking drug molecules, leading to cleavage and formation of degradation products, a common failure mode for many pharmaceuticals. |
In analytical chemistry, robustness testing examines the reliability of an analytical method during small, deliberate variations in its parameters [1]. It is a crucial part of method validation to ensure results remain consistent and unaffected by minor, expected fluctuations in normal laboratory conditions [1].
The table below summarizes the robustness parameters and results from a green reverse-phase high-performance thin-layer chromatography (RP-HPTLC) method for determining this compound hydrochloride (CCZ) in cream formulations [2].
| Parameter Varied | Normal Condition | Varied Conditions | Response Measured | Outcome & Conclusion |
|---|---|---|---|---|
| Developing System Composition | Acetone/water (80:20 v/v) | Acetone/water (82:18 v/v) and (78:22 v/v) [2] | Peak area (quantitative) and Retardation factor, R_f (separation) [2] | The method was found to be robust, as the measured responses showed no significant variation under the tested conditions [2]. |
Here is the detailed methodology for conducting the robustness test as described in the research [2]:
The study concluded that the method is robust because these small changes did not significantly affect the quantitative (peak area) or separation (R_f) parameters [2].
The following diagram outlines the logical workflow for planning and executing a robustness test, based on the general principle and the specific example above.
Based on the general concept and the specific study, here are answers to anticipated questions.
Q1: Why is testing mobile phase composition so critical for robustness? The mobile phase composition is a fundamental parameter in chromatography. Small variations can alter the interaction between the analyte, stationary phase, and mobile phase, potentially leading to changes in retention time, peak shape, and resolution. Testing this ensures your method can tolerate minor preparation errors or solvent evaporation [2] [1].
Q2: What other parameters should I consider testing for robustness? While this specific study focused on mobile phase composition, other common parameters to test include [1]:
Q3: How do I know if the variation in my robustness test is acceptable? The acceptability is determined by your method's validation criteria. The measured responses (like peak area or R_f) under varied conditions should be compared to those under normal conditions using statistical tests (e.g., % Relative Standard Deviation, or t-tests). The variation is typically considered acceptable if it does not exceed your pre-defined criteria for precision and accuracy [2] [1].
For your experimental planning, the table below summarizes two validated chromatographic methods for azole antifungals. A Green Stability-Indicating RP-HPTLC method has been specifically published for croconazole hydrochloride (CCZ) [1].
| Compound | Chromatographic Technique | Mobile Phase Composition (v/v) | Stationary Phase | Detection | Key Performance Data |
|---|
| This compound HCl [1] | Reversed-Phase HPTLC | Acetone : Water (80:20) | RP-60F254S TLC plates | UV 198 nm | Linearity: 25-1200 ng/band LOD/LOQ: Not specified in snippet Accuracy (Recovery): Confirmed as per ICH guidelines Precision (RSD): Confirmed as per ICH guidelines | | Ketoconazole [2] | HPLC (Isocratic) | Methanol : Phosphate Buffer (not specified, for reference) | Xterra RP C18 (250 x 3.0 mm, 5 µm) | UV 244 nm | Linearity (R²): 0.9982 LOD/LOQ: 10 µg/mL / 30 µg/mL Runtime: ~8 min (analyte elution at ~3.5 min) |
Here are answers to common problems encountered during mobile phase optimization and method development.
Peak Tailing or Poor Resolution
Inconsistent Retention Times
High Baseline Noise or Drift
Low Recovery in Formulation Analysis
For direct application, here is the step-by-step methodology for the published green RP-HPTLC method for this compound HCl [1].
1. Mobile Phase Preparation: Accurately measure 80 parts HPLC-grade acetone and 20 parts ultra-pure water. Mix them thoroughly. This binary mixture is your mobile phase.
2. Standard Solution Preparation:
3. Sample Preparation (from Cream):
4. Chromatographic Procedure:
5. Method Validation: The method was validated per ICH Q2(R2) guidelines, confirming its suitability for analysis [1].
The following diagram visualizes the key steps for sample preparation and analysis.
The published method for This compound HCl using acetone-water (80:20) provides an excellent starting point that is both effective and environmentally friendly [1]. The troubleshooting guide should help you resolve common issues efficiently.
For researchers quantifying CCZ in pharmaceutical creams, a green Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method has been recently developed and validated. This method is a strong alternative to older HPLC techniques, offering a better environmental footprint and satisfactory analytical performance [1].
The table below summarizes the key parameters of this analytical method:
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) [1] |
| Detection Wavelength | 198 nm [1] |
| Stationary Phase | RP-60F254S TLC plates [1] |
| Mobile Phase | Acetone:Water (80:20, v/v) [1] |
| Linear Range | 25 - 1,200 ng/band [1] |
| Sample Preparation | Cream sample is mixed with the mobile phase, shaken, and dried. The residue is reconstituted for analysis [1]. |
| Greenness Metrics | Analytical Eco-Scale: 89 (Excellent); AGREE: 0.82 (Green) [1] |
Here are answers to common technical questions and issues you might encounter.
Q1: My CCZ peaks show poor shape or resolution. What could be the cause?
Q2: The analytical signal for CCZ is weak. How can I improve the sensitivity?
Q3: How stable is CCZ under different conditions during analysis? CCZ demonstrates specific stability patterns that are critical for method development [1]:
While not specific to CCZ, a novel high-throughput screening (HTS) platform for molds like Aspergillus fumigatus provides an excellent example of improving sensitivity for detecting antifungal activity. This method could inspire research into new applications or mechanisms of action for compounds like CCZ.
The Adenylate Kinase (AK) Release Assay detects cell lysis, a mechanism common to fungicidal drugs, with higher sensitivity than traditional growth-based assays [2].
Key Advantages of the AK Assay:
I hope this structured technical support information assists in your research and development work.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What causes peak asymmetry in my croconazole chromatogram? | Asymmetry can be caused by overloading the stationary phase, secondary interactions between the drug and stationary phase, or an inappropriate mobile phase pH. For this compound, which is a basic drug, peak tailing is a common issue [1]. |
| How can I improve the peak shape for this compound? | The green RP-HPTLC method demonstrates that a mobile phase of acetone and water (80:20, v/v) can achieve a well-defined peak for CCZ [2]. For HPLC, using a mobile phase additive (like an amine modifier for basic compounds) or a dedicated reverse-phase column can help. |
| What is the expected peak asymmetry factor for a valid method? | A validated method should have a consistent and acceptable asymmetry factor. The developed RP-HPTLC method for this compound included peak asymmetry factor (As) as a key system suitability parameter, indicating its importance [2]. |
| My method is not stability-indicating. How can I resolve this compound from its degradation products? | The literature confirms that this compound is unstable under acid and oxidative stress. The cited RP-HPTLC method was successfully validated as stability-indicating, proving its ability to separate CCZ from its degradation products [2]. Adopting or adapting this method is recommended. |
This detailed methodology is based on the green stability-indicating method used for determining this compound HCl in a commercial cream [2]. You can use this protocol to establish a robust baseline method in your lab.
The following table summarizes the key validation parameters as reported for this method, which you should replicate to confirm your system is performing correctly [2].
| Validation Parameter | Result for the RP-HPTLC Method |
|---|---|
| Linearity Range | 25 - 1200 ng/band |
| Accuracy (% Recovery) | Assessed at 50%, 100%, and 150% levels; results within acceptable range |
| Precision (% RSD) | Intra-day and inter-day precision within acceptable limits |
| Robustness | Method robust against minor changes (±2%) in mobile phase composition |
| Sensitivity (LOD/LOQ) | Determined via standard deviation methodology |
| System Suitability | Retardation factor (Rf), Theoretical plates per meter (N·m⁻¹), and Peak asymmetry factor (As) were all within specified limits. |
The following diagram outlines a logical, step-by-step process to diagnose and resolve peak asymmetry issues in your this compound analysis.
While the search results provide a validated HPTLC method, you may need to adapt it for HPLC. Here are some strategic steps:
The search results indicate that a green stability-indicating reverse-phase high-performance thin-layer chromatographic (RP-HPTLC) method has been developed and validated for Croconazole HCl (CCZ) [1]. The method was used to study its stability under various stress conditions.
The table below summarizes the available forced degradation findings for CCZ [1]:
| Stress Condition | Stability of this compound HCl | Key Findings / Degradation Products |
|---|---|---|
| Acidic Hydrolysis | Unstable | Degradation was observed. Specific products not detailed in available text. |
| Oxidative Stress | Unstable | Degradation was observed. Specific products not detailed in available text. |
| Alkaline Hydrolysis | Sufficiently Stable | Minimal degradation under the studied conditions. |
| Thermal Stress | Sufficiently Stable | Minimal degradation under the studied conditions. |
This RP-HPTLC method successfully separated CCZ from its degradation products, confirming its stability-indicating properties [1].
For researchers aiming to replicate or build upon this stability study, here is the detailed methodology.
This information can be used to set up the core analytical method [1].
The method was validated per ICH-Q2-R2 guidelines, demonstrating satisfactory performance [1].
The "green" nature of this method was evaluated using modern metrics, which is a significant advantage over traditional methods that often use more toxic solvents [1].
Q: The CCZ peaks in my chromatogram are tailing or not well-resolved from degradation products. What should I do?
Q: I am not detecting CCZ at the reported 198 nm. What could be wrong?
Q: How can I confirm my forced degradation study is working?
The following diagram outlines the key steps for conducting a forced degradation study and analysis using the described method.
The available information is a starting point. For a complete study, you would need details on the exact concentrations of acids, bases, and oxidants used, exposure times and temperatures, and the full identification of degradation products.
This section provides the key materials and steps for the analysis of CCZ as described in the literature [1].
The workflow for this method can be summarized as follows:
The developed method was validated and its environmental impact was assessed using several green chemistry metrics, showing superior performance compared to an older HPLC method [1].
| Parameter | Result |
|---|---|
| Linearity Range | 25–1,200 ng/band [1] |
| Accuracy (% Recovery) | Evaluated at 50%, 100%, and 150% levels [1] |
| Precision (% RSD) | Intra-day and inter-day precision determined [1] |
| Robustness | Assessed by varying mobile phase composition (±2% water) [1] |
| Assessment Tool | Score / Result |
|---|---|
| Analytical Eco-Scale (AES) | 89 (Classified as "Excellent") [1] |
| AGREE Score | 0.82 [1] |
| ChlorTox | 1.08 g [1] |
Based on the protocol, here are solutions to potential problems:
Problem: Poor Resolution or Tailing Peaks
Problem: Low Extraction Recovery from Cream
Problem: Low Sensitivity or Signal at Detection
The current information has some constraints you should be aware of:
This guide addresses common issues that can affect the precision of experiments involving compounds like croconazole.
| Problem Area | Specific Issue | Potential Causes | Recommended Solutions |
|---|---|---|---|
| Drug Combination Analysis | Inconsistent or irreproducible synergy/antagonism results in isobologram analysis [1]. | Incorrectly chosen dose ratios; not testing a range of fixed-dose ratios [1]. | Test multiple fixed-dose ratios (e.g., 1:2, 1:1, 2:1 of the individual ED50 values) to find the optimal synergistic ratio [1]. |
| Antagonist Characterization | IC50 values for an antagonist are highly variable and do not provide a clear mechanistic understanding [2]. | IC50 is dependent on agonist concentration and experimental conditions; it is not a direct measure of affinity [2]. | Use Schild analysis instead of IC50 to determine the equilibrium constant (KB), which is a true measure of antagonist affinity and is independent of agonist concentration [2]. |
| Binding Kinetics | Functional assays show insurmountable/non-competitive antagonism, but the mechanism is unclear [3]. | Slow receptor dissociation kinetics (low koff rate) of the antagonist [3]. | Develop non-equilibrium binding kinetic assays to directly measure the association (kon) and dissociation (koff) rates. A low koff correlates with insurmountable antagonism [3]. |
| Statistical Power | Difficulty determining the statistical significance of an interaction (e.g., whether a point is truly below the additive isobole) [4]. | Traditional methods do not fully account for variability in data or exploit sample size efficiently [4]. | Apply Response Surface Methodology (RSM). This involves fitting a logistic model to quantal data from multiple dose combinations, allowing for significance testing of interactions with potentially fewer animals [4]. |
Q1: What is the fundamental principle behind an isobologram? An isobologram is a graph where the X and Y axes represent the doses of two drugs, Drug A and Drug B. The "additive line" connects the doses of each drug that individually produce a specific effect (like ED50). Any dose combination plotted on this line is expected to produce the same effect additively. If the experimentally determined combination point lies below this line, it indicates synergism (less of each drug is needed). If it lies above, it indicates antagonism [5] [6] [1].
Q2: My combination experiment shows synergy at one dose ratio but not another. Is this normal? Yes, this is a recognized and important phenomenon. Synergism is not solely a property of the two drugs; the dose ratio is also critical [1]. It is essential to scan different radial dose ratios to find the region of optimal interaction.
Q3: Why should I use Schild analysis over the simpler IC50 method for antagonists? The IC50 is highly dependent on experimental conditions, such as the concentration of the agonist used. In contrast, Schild analysis provides the equilibrium constant (KB), which is a single, physically-defined constant that characterizes the antagonist's affinity for the receptor. It is independent of the agonist and its concentration, making it a more reliable and mechanistically informative parameter [2].
Q4: How can I quantitatively predict the in vivo receptor occupancy of a compound from in vitro data? You can develop an integrated pharmacokinetic-pharmacodynamic (PKPD) model. This involves first determining the receptor association (kon) and dissociation (koff) rates of your compound through non-equilibrium binding kinetic assays in vitro. These kinetic parameters can then be used in a model to predict the time course of receptor binding and occupancy in vivo [3].
This is a detailed methodology for evaluating drug interactions, applicable to this compound in combination with other agents [5] [6].
1. Determine Individual Drug Potency
2. Conduct Combination Experiments
3. Calculate Theoretical Additive Effect
4. Statistical Analysis and Plotting
ED50,mix and ED50,add, calculating 95% confidence intervals.ED50,mix). Its position relative to the line determines the interaction:The following diagram illustrates the logical workflow for the isobologram analysis protocol.
The green reverse-phase high-performance thin-layer chromatography (RP-HPTLC) method below has been validated as per ICH-Q2-R2 guidelines. The table summarizes its key quantitative performance data [1].
| Parameter | Result / Condition |
|---|---|
| Analytical Technique | Green stability-indicating RP-HPTLC |
| Detection Wavelength | 198 nm |
| Stationary Phase | RP-60F254S TLC plates |
| Mobile Phase | Acetone : Water (80:20, v/v) |
| Linearity Range | 25 - 1,200 ng/band |
| Retardation Factor (Rf) | Evaluated as part of system suitability |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Calculated via standard deviation method (specific values not stated in abstract) |
| Accuracy (% Recovery) | Assessed at 50%, 100%, and 150% levels |
| Precision (% RSD) | Intra-day and inter-day precision evaluated |
| Greenness Metrics | Analytical Eco-Scale: 89; AGREE: 0.82; ChlorTox: 1.08 g |
Here is the step-by-step methodology for the determination of croconazole hydrochloride (CCZ) in a commercial cream formulation as described in the research [1].
1. Instrumentation and Chromatography
2. Preparation of Standard Solutions and Calibration Curve
3. Sample Preparation for Cream Formulation
4. Method Validation Overview The method was validated for the following parameters [1]:
To help visualize the entire analytical workflow, from sample preparation to data analysis, the following diagram outlines the key steps.
Q1: How can I extend the linearity range of this method? While the published method is validated up to 1200 ng/band, you can experimentally investigate an extension.
Q2: My peaks are tailing or not resolved. What could be the issue? This often relates to the chromatographic conditions.
Q3: The method is reported as "green." What makes it green? The "green" designation comes from formal assessment using modern green chemistry metrics tools [1].
Clotrimazole and ketoconazole are both broad-spectrum antifungal agents belonging to the azole class. They function primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The following diagram illustrates their shared mechanism of action and additional pharmacological effects.
Mechanism Insights: While both drugs target ergosterol synthesis, their binding affinities and additional effects differ. Clotrimazole demonstrates secondary pharmacological actions, including inhibition of calcium-activated potassium channels and sarcoplasmic reticulum Ca²⁺-ATPase, which are separate from its antimycotic activities and are subjects of research for other therapeutic applications [1] [2]. Ketoconazole possesses a broader spectrum of anti-fungal activity and also exhibits anti-inflammatory properties, making it effective for conditions like seborrheic dermatitis where inflammation is a significant factor [3].
Clinical trials have directly compared the efficacy of clotrimazole and ketoconazole in treating common superficial fungal infections. The data below summarizes key findings from these studies.
A 28-day, double-blind, randomized clinical trial compared once-daily 1% clotrimazole cream with twice-daily 2% ketoconazole cream in treating interdigital tinea pedis [4].
Table: Comparative Efficacy in Tinea Pedis (Interdigital)
| Efficacy Parameter | Clotrimazole 1% (Once Daily) | Ketoconazole 2% (Twice Daily) | Trial Details |
|---|---|---|---|
| Clinical Cure/Improvement (Day 28) | 62.0% | 64.0% | Full analysis set of 100 patients (50 per group) [4] |
| Mycological Cure (Day 14) | 53.1% | 52.1% | Negative culture and microscopy [4] |
| Mycological Cure (Day 28) | 76.0% | 79.2% | Negative culture and microscopy [4] |
| Mycological Cure (Day 56) | 83.7% | 76.9% | Suggests better long-term efficacy for clotrimazole [4] |
| Symptom Relief (Pruritus) | 97.8% | 89.6% | Remission and improvement rates [4] |
| Symptom Relief (Burning/Stinging) | 97.5% | 89.4% | Remission and improvement rates [4] |
Clinical Implications: The study concluded that once-daily clotrimazole is equally effective as twice-daily ketoconazole, with favorable influences on the most irritating symptoms of the disease, such as pruritus and burning/stinging [4]. Mycological and reliable clinical cure could not be observed within the first two weeks after the start of treatment for either regimen.
A 12-week comparative study of 200 cases of superficial mycosis provides efficacy data across different infection types [5].
Table: Comparative Efficacy Across Superficial Mycoses
| Infection Type | Clotrimazole Efficacy | Miconazole Efficacy | Notes |
|---|---|---|---|
| Dermatophytosis | 56% cleared in 6 weeks | 75% cleared in 6 weeks | Miconazole showed an accelerated response [5] |
| Candidiasis | 40% cure in 6 weeks; 80-85% overall cure | 30% cure in 6 weeks; effective overall | Clotrimazole showed a slightly earlier response [5] |
| Pityriasis Versicolor | 86.7% effective | 99.6% effective | Both were found to be effective treatments [5] |
A Cochrane review of 129 studies with over 18,000 participants found that topical antifungal treatments, including azoles like clotrimazole and ketoconazole, are effective compared to placebo [6]. The review found no significant difference in mycological cure rates between azoles and another class of antifungals, benzylamines. However, it highlighted that the evidence quality for most comparisons is low to very low, indicating uncertainty and a need for more high-quality research [6].
The clinical application of these drugs is guided by their approved indications and available formulations.
Table: FDA-Approved Indications and Formulations
| Attribute | Clotrimazole | Ketoconazole |
|---|---|---|
| Common Brand Names | Canesten, Lotrimin, Mycelex [2] [7] | Nizoral [7] [3] |
| Available Formulations | Topical cream, solution, lotion, powder; Vaginal cream, tablets; Oral lozenges [1] [2] | Topical cream, foam, shampoo [7] |
| Primary Indications | Cutaneous candidiasis, Dermatophytosis (Tinea corporis, cruris, pedis), Oropharyngeal candidiasis, Vulvovaginal candidiasis [1] [2] | Seborrheic dermatitis, Dandruff, Cutaneous candidiasis, Dermatophytosis (Tinea corporis, cruris, pedis) [7] |
| Dosing Regimen (e.g., Cream) | Apply to affected area twice daily for 1-4 weeks (varies by infection) [1] | Apply once or twice daily as directed [7] |
The safety profile is a critical differentiator, especially for ketoconazole.
Table: Comparative Safety and Tolerability
| Parameter | Clotrimazole | Ketoconazole |
|---|---|---|
| Most Common Side Effects | Local reactions: itching, burning, irritation, redness, blistering at the application site [1] [3]. With oral troches: abnormal LFTs (>10%), nausea, vomiting [1]. | Topical: changes in hair texture, dry skin, rash. Systemic: nausea, vomiting, headache, dizziness [3]. |
| Serious Risks | Severe skin reactions; signs of allergic reaction [3]. | Hepatotoxicity (with systemic use); allergic reactions; severe skin reactions [3]. |
| Pregnancy Considerations | Topical preparations are recommended during pregnancy; CDC guidelines recommend topical azoles for 7 days for VVC in pregnancy. FDA Pregnancy Category C [1]. | FDA Pregnancy Category C. Caution is advised due to potential risks [7]. |
| Drug Interactions | Minimal systemic absorption with topical use limits interactions. Oral troches require caution with drugs like warfarin and phenytoin [1] [3]. | Potential for significant interactions, particularly with systemic use due to potent inhibition of cytochrome P450 enzymes [3]. |
For researchers and drug development professionals, the choice between clotrimazole and ketoconazole hinges on the specific clinical context and therapeutic goals.
Future research should focus on head-to-head trials that measure patient-centered outcomes, such as quality of life and treatment satisfaction. Further investigation into the non-antifungal pharmacological effects of clotrimazole may also reveal new therapeutic applications.
Understanding the mechanism of action is fundamental for comparing antifungals. The following diagram illustrates the primary and secondary mechanisms by which miconazole exerts its antifungal effect.
Diagram: Multifaceted Antifungal Mechanism of Miconazole. Miconazole acts primarily by inhibiting ergosterol synthesis. Its secondary mechanisms, including oxidative stress induction and inhibition of biofilm formation, contribute to its efficacy and may reduce the potential for resistance [1].
Miconazole's activity is not limited to the primary pathway. Unlike some other azoles like ketoconazole, which are primarily fungistatic (inhibiting growth), miconazole can also cause direct physicochemical damage to the cell membrane at high concentrations, leading to rapid cell death, especially in certain growth phases of fungi like Candida albicans [2].
The table below summarizes key characteristics and experimental findings for miconazole, which is well-established in research and clinical practice.
| Feature | Miconazole | Croconazole |
|---|---|---|
| Drug Class | Imidazole Antifungal [1] | Imidazole Antifungal (inferred) |
| Primary Indications (Research Context) | Oropharyngeal candidiasis, vulvovaginal candidiasis, dermatophytosis, pityriasis versicolor [3] [1] | Investigational (limited data) [4] |
| Key Efficacy Findings | Dermatophytosis: 75% clearance in 6 weeks [3]. Pityriasis versicolor: 99.6% effective [3]. Candidiasis: Effective, with newer bioadhesive tablets providing sustained salivary concentrations above MIC [5]. | Superior skin permeation in microemulsion-based gel formulations compared to liposomal gels. Showed excellent antifungal activity vs. several species, comparable to miconazole cream in one study [4]. | | Formulation R&D | Extensive, including oral gels, bioadhesive buccal tablets, thermosensitive in situ vaginal gels, and microemulsions to enhance solubility and residence time [5] [6]. | Research focused on topical delivery via liposomal and microemulsion-based gels to enhance skin permeation [4]. |
For researchers aiming to conduct their own comparative studies, here are standard in vitro methodologies. These are the techniques used to generate much of the foundational data for antifungals like miconazole.
This is the most widely used technique for assessing antifungal interactions and determining Minimum Inhibitory Concentrations (MICs) [7].
This method is simpler and is often used for a rapid initial screening of antifungal activity [7].
This method provides dynamic, kinetic data on the fungicidal activity of a drug [7].
The limited direct comparative data between this compound and miconazole presents a clear opportunity for further research.
Econazole and Croconazole belong to the azole class of antifungals. The following diagram illustrates their general mechanism of action, which involves disrupting the fungal cell membrane.
Figure 1: Mechanism of Azole Antifungals. Azoles like Econazole inhibit the enzyme CYP51, blocking the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased cellular permeability and eventual cell death [1] [2].
The following table summarizes key experimental and clinical data available for Econazole.
| Aspect | Experimental & Clinical Data for Econazole |
|---|
| In Vitro Antifungal Activity (MIC against Candida) | MIC Range: 0.016 - 16 μg/ml [3]. Against C. albicans: Econazole and Miconazole showed the most potent activity [3]. | | Clinical Cure Rates (Topical) | Dermatomycoses: ~90% cure rate in clinical studies [4] [5]. Vaginal Candidiasis: 85% mycological cure with 3-day regimen; 90% with 15-day regimen [4] [5]. | | Adverse Events (Topical) | Local irritation (redness, burning, itching) in approximately 1-4% of patients [4] [5]. | | Pharmacokinetics (Topical) | Systemic absorption is extremely low. High drug concentration is maintained in the stratum corneum of the skin [2]. |
For researchers, here are standard methodologies used to generate the data cited for Econazole.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent [3].
This protocol outlines the development of a topical gel formulation, as described in research for Econazole gel [6].
The following table summarizes the key details of a published green stability-indicating Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method for determining Croconazole hydrochloride (CCZ) [1].
| Parameter | Description / Value |
|---|---|
| Analyzed Compound | This compound Hydrochloride (CCZ) [1] |
| Method Type | Green stability-indicating RP-HPTLC [1] |
| Developing System | Acetone and water (80:20, v/v) [1] |
| Detection Wavelength | 198 nm [1] |
| Linearity Range | 25–1,200 ng/band [1] |
| AGREE Score | 0.82 [1] |
| Other Greenness Scores | Analytical Eco-Scale (AES): 89 ChlorTox: 1.08 g [1] | | Comparison | The greenness metrics of this HPTLC method were reported to be much better than a previously published HPLC method [1]. |
Here is the detailed methodology for the analysis of CCZ in commercial cream formulation as described in the study [1]:
The diagram below illustrates the key steps of the green RP-HPTLC analytical workflow for this compound hydrochloride.
A 2024 study developed and validated a green reverse-phase high-performance thin-layer chromatography (RP-HPTLC) method specifically for determining croconazole in commercial creams [1]. The method was validated as per the International Council for Harmonisation (ICH) Q2(R2) guideline.
The table below summarizes the key performance characteristics of this method:
| Parameter | Result/Value | Experimental Protocol Details |
|---|---|---|
| Analytical Technique | Reverse-Phase HPTLC (RP-HPTLC) | The technique uses RP-60F254S TLC plates with an acetone-water (80:20 v/v) mobile phase. Detection was performed at 198 nm [1]. |
| Linearity Range | 25 - 1,200 ng/band | A stock solution of CCZ (100 µg/mL) was serially diluted. Different volumes were spotted on the TLC plate to achieve the stated mass per band. The peak area was plotted against concentration (n=6) [1]. |
| Limit of Detection (LOD) | Not explicitly stated; calculated via "standard deviation methodology" per ICH. | The ICH-prescribed method for LOD uses the standard deviation of the response and the slope of the calibration curve. The formula is typically LOD = 3.3σ/S, where σ is the standard deviation of the blank or the residual standard deviation of the calibration curve, and S is the slope [1]. |
| Limit of Quantification (LOQ) | Not explicitly stated; calculated via "standard deviation methodology" per ICH. | Similarly, the ICH-prescribed method for LOQ uses the formula LOQ = 10σ/S, ensuring the lowest concentration that can be quantified with acceptable precision and accuracy [1]. |
| Precision (Repeatability) | Reported as % RSD (Relative Standard Deviation) | Assessed by analyzing quality control samples at three concentrations (450, 600, 750 ng/band) six times on the same day (intra-day) and over three days (inter-day). The method was found to be precise [1]. |
| Accuracy | Reported as % Recovery | Evaluated using a standard addition (spiking) technique at 50%, 100%, and 150% levels of a target concentration (300 ng/band). The percentage recovery was calculated for each level (n=6) [1]. |
The terms Limit of Detection (LoD) and Limit of Quantitation (LoQ) describe the smallest concentrations of an analyte that can be reliably detected and quantified, respectively. There are standardized approaches to determine them [2].
The following workflow illustrates the relationship between these concepts and the general procedure for their determination, based on CLSI guideline EP17:
Limit of Blank (LoB): This is the highest measurement result you are likely to get from a sample that contains no analyte. It represents the "noise" of the assay. It is calculated statistically from repeated measurements of blank samples, typically as LoB = mean_blank + 1.645(SD_blank). This formula ensures that only 5% of blank measurements will falsely exceed this level (false positive) [2].
Limit of Detection (LoD): This is the lowest concentration of analyte that can be reliably distinguished from the LoB. Its determination requires testing samples with a low concentration of the analyte. The formula incorporates both the LoB and the variability of the low-concentration sample: LoD = LoB + 1.645(SD_low concentration sample). This ensures a 95% probability that a sample containing analyte at the LoD will be correctly detected (minimizing false negatives) [2].
Limit of Quantitation (LoQ): This is the lowest concentration at which the analyte can not only be detected but also measured with stated, acceptable levels of precision (imprecision) and trueness (bias). The LoQ is determined by testing samples at various low concentrations and identifying the point where the performance meets pre-defined goals (e.g., a CV of 20% or less). The LoQ is always greater than or equal to the LoD [2] [3].
To objectively compare the sensitivity of this compound with other azoles like clotrimazole or miconazole, here is a practical approach:
The following tables consolidate key experimental data and characteristics of the two formulation strategies for topical croconazole delivery.
Table 1: Formulation Characteristics and Composition
| Feature | Liposome-Based Gel (LBGF) | Microemulsion-Based Gel (MBGF) |
|---|---|---|
| Basic Structure | Spherical vesicles with one or more phospholipid bilayers enclosing an aqueous core [1]. | Transparent, thermodynamically stable mixture of oil, water, and surfactant/co-surfactant; droplet size typically 10-100 nm [2] [3]. |
| Key Components | Phospholipids (e.g., phosphatidylcholine), cholesterol [4]. | Oil phase, surfactant, co-surfactant (e.g., short-chain alcohol), aqueous phase [2] [3]. |
| Gel Base Used | Carbopol 971P polymer [5]. | Carbopol 971P polymer [5]. |
| Formation | Requires energy input for size reduction (e.g., sonication, extrusion) [1]. | Forms spontaneously upon mixing components [2]. |
Table 2: Experimental Performance Data for this compound Formulations [5]
| Performance Metric | Liposome-Based Gel (LBGF) | Microemulsion-Based Gel (MBGF) |
|---|---|---|
| In Vitro Drug Release | Lower release profile compared to MBGF. | Superior release profile; highest release obtained with ethanol as co-surfactant. |
| Ex Vivo Skin Permeation | Lower skin permeation compared to MBGF. | Superior skin permeation; highest with ethanol as co-surfactant. |
| Drug Release Kinetics | Followed the Higuchi model (diffusion-controlled release). | Followed the Higuchi model (diffusion-controlled release). |
| Antimicrobial Activity | Excellent activity against various fungal species. | Excellent activity against various fungal species; comparable to LBGF. |
The quantitative data shows that microemulsion-based gels have a performance edge in laboratory settings for delivering this compound.
The general workflow for developing and testing these topical formulations, as illustrated by the this compound study and supported by other research, involves several key stages. The diagram below outlines this process from component selection to final evaluation.
The experimental protocols for key evaluations are as follows:
In Vitro Release Study [5]:
Ex Vivo Skin Permeation Study [5]:
Antimicrobial Activity Assessment [5]:
When choosing between these delivery systems for a new drug development project, consider these strategic points:
The table below summarizes the core characteristics of this compound based on the available scientific literature.
| Feature | Description for this compound |
|---|---|
| Drug Class | Imidazole antifungal [1] |
| Primary Spectrum of Activity | Broad-spectrum fungicide; active against fungi causing dermatomycoses & candidiasis [1] |
| Unique/Secondary Activity | Shows inhibitory activity against Mycobacterium ulcerans (causative agent of Buruli ulcer) [1] |
| Common Formulations | Topical cream; researched in liposomal & micro-emulsion-based gels [2] [1] |
| Key Mechanism of Action | Inhibition of fungal cytochrome P450-mediated 14-alpha lanosterol demethylase (CYP51), disrupting ergosterol synthesis [1] |
The table below compares the antimicrobial coverage of this compound with other common antifungal drugs based on the search results. Please note that "+++" indicates primary activity or common use, while "+" indicates limited activity, secondary use, or emerging evidence.
| Antifungal Agent | Yeasts (e.g., Candida) | Moulds (e.g., Aspergillus) | Dermatophytes | Other/Unique Activity |
|---|---|---|---|---|
| This compound | +++ [1] | Information Missing | +++ [1] | + (Anti-Mycobacterium ulcerans) [1] |
| Fluconazole | +++ [3] [4] | Not Active [5] | Information Missing | - |
| Itraconazole | +++ [3] [4] | +++ [5] [3] | +++ [3] | Dimorphic fungi (Histoplasmosis, Blastomycosis) [3] |
| Voriconazole | +++ (incl. resistant C. glabrata & C. krusei) [6] | +++ (First-line for invasive aspergillosis) [5] [6] | Information Missing | Fusarium, Scedosporium [6] |
| Posaconazole | +++ [6] | +++ (Prophylaxis & refractory cases) [6] | Information Missing | Zygomycetes, Coccidioides [6] |
For researchers, the key experimental findings and methodologies related to this compound are detailed below.
This compound, like other azole antifungals, primarily works by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death [1]. Its action against M. ulcerans is also hypothesized to involve the inhibition of bacterial cytochrome P450 enzymes, though the exact target is not yet fully elucidated [1].
The following diagram illustrates the primary mechanism of action of azole antifungals like this compound.
This section details the specific experimental protocol and results for a green Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method used to determine Croconazole HCl (CCZ) in a commercial cream [1].
The following table outlines the key materials and methods used in the study:
| Aspect | Description |
|---|---|
| Objective | Develop/validate a green, stability-indicating RP-HPTLC method for CCZ in cream [1]. |
| Chromatography System | HPTLC system (CAMAG) [1]. |
| Stationary Phase | RP-60F254S TLC plates [1]. |
| Mobile Phase (Developing System) | Acetone and water mixture (80:20, v/v) [1]. |
| Detection Wavelength | 198 nm [1]. |
| Sample Preparation | Cream sample mixed with mobile phase, shaken, dried under vacuum, residue reconstituted [1]. |
| Greenness Assessment Tools | Analytical Eco-Scale (AES), ChlorTox, Analytical GREEnness (AGREE) [1]. |
The method was validated and its greenness was quantitatively assessed and compared against a reported HPLC method. The results are summarized below:
| Parameter | Green RP-HPTLC Method | Reported HPLC Method |
|---|---|---|
| Linear Range | 25–1,200 ng/band [1] | Information not provided in search results. |
| Analytical Eco-Scale Score | 89 [1] | Inferior to the HPTLC method [1]. |
| ChlorTox Score | 1.08 g [1] | Inferior to the HPTLC method [1]. |
| AGREE Score | 0.82 [1] | Inferior to the HPTLC method [1]. |
| CCZ Content in Cream | 0.98% w/w (labeled as 1.0% w/w) [1] | Not specified in search results. |
| Stability Findings | Unstable under acid and oxidative degradation; stable under alkaline and thermal stress [1]. | Not specified in search results. |
The diagram below visualizes the experimental and validation workflow for the green RP-HPTLC method.
The workflow illustrates the main stages of the analytical process, from method development and validation to its practical application and crucial greenness assessment [1].